Antioxidant agent-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H23N5OS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C15H23N5OS/c1-8-11(12(21)18-16)22-13(17-8)20-19-10-7-9-5-6-15(10,4)14(9,2)3/h9H,5-7,16H2,1-4H3,(H,17,20)(H,18,21)/b19-10+ |
InChI Key |
YTWJAHQTCGFMJO-VXLYETTFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Antioxidant Agent-16
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antioxidant Agent-16 (AO-16) is a novel therapeutic candidate demonstrating significant cytoprotective effects against oxidative stress. This document provides a comprehensive overview of the core mechanism of action of AO-16, focusing on its interaction with the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development.
Core Mechanism of Action: Activation of the Nrf2 Signaling Pathway
The primary mechanism of action of this compound is the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[3][4] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low basal levels of Nrf2 activity.[2]
AO-16, an electrophilic compound, interacts with specific cysteine residues on the Keap1 protein. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. The dissociation from Keap1 stabilizes Nrf2, preventing its degradation and allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, thereby bolstering the cell's defense against oxidative stress.
Signaling Pathway Diagram
Caption: AO-16 disrupts the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and target gene activation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on AO-16.
Table 1: Dose-Dependent Nrf2 Nuclear Translocation
| AO-16 Concentration (µM) | Nuclear Nrf2 Level (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 5 | 8.2 ± 0.7 |
| 10 | 15.6 ± 1.2 |
| 25 | 16.1 ± 1.5 |
Data obtained from Western blot analysis of nuclear fractions in HepG2 cells treated for 6 hours.
Table 2: Upregulation of Nrf2 Target Gene Expression
| Target Gene | AO-16 (10 µM) mRNA Expression (Fold Change vs. Control) |
| NQO1 (NAD(P)H:quinone oxidoreductase 1) | 12.4 ± 1.1 |
| HO-1 (Heme oxygenase-1) | 9.8 ± 0.9 |
| GCLC (Glutamate-cysteine ligase catalytic subunit) | 7.5 ± 0.6 |
| SOD1 (Superoxide dismutase 1) | 3.2 ± 0.4 |
Data obtained from RT-qPCR analysis in HepG2 cells treated for 24 hours.
Table 3: Cellular Antioxidant Activity
| Treatment | Cellular Antioxidant Activity (Quercetin Equivalents, µmol/100 µmol) |
| Vehicle Control | 5.2 ± 0.5 |
| AO-16 (10 µM) | 45.8 ± 3.7 |
| Quercetin (B1663063) (Positive Control, 10 µM) | 50.1 ± 4.2 |
Data obtained from a Cellular Antioxidant Activity (CAA) assay in HeLa cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Nrf2 Nuclear Translocation
-
Cell Culture and Treatment: Human hepatocarcinoma (HepG2) cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were seeded in 100 mm dishes and grown to 80-90% confluency. Cells were then treated with varying concentrations of AO-16 or vehicle (DMSO) for 6 hours.
-
Nuclear and Cytoplasmic Fractionation: Following treatment, cells were washed with ice-cold PBS and harvested. Nuclear and cytoplasmic extracts were prepared using a commercial NE-PER™ Nuclear and Cytoplasmic Extraction Reagents kit according to the manufacturer's protocol.
-
Protein Quantification: Protein concentration of the nuclear extracts was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of nuclear protein (30 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody against Nrf2 (1:1000 dilution). After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed using ImageJ software, with Lamin B serving as a nuclear loading control.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
-
Cell Culture and Treatment: HepG2 cells were cultured and treated with 10 µM AO-16 or vehicle for 24 hours as described above.
-
RNA Isolation and cDNA Synthesis: Total RNA was extracted from the cells using an RNeasy Mini Kit. First-strand cDNA was synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.
-
RT-qPCR: The qPCR reaction was performed using a SYBR Green Master Mix on a real-time PCR system. The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Gene expression levels were normalized to the housekeeping gene GAPDH. The relative fold change in gene expression was calculated using the 2-ΔΔCt method.
Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: HeLa cells were seeded at a density of 60,000 cells/well in a 96-well black, clear-bottom microplate and cultured until confluent.
-
Cell Treatment: Cells were pre-incubated with 2’,7’-Dichlorodihydrofluorescein diacetate (DCFH-DA) and either AO-16, a positive control (Quercetin), or vehicle for 1 hour at 37°C.
-
Induction of Oxidative Stress: After the pre-incubation period, the cells were washed, and a free radical initiator (e.g., AAPH) was added to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence intensity was measured every 5 minutes for 1 hour at 37°C using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: The antioxidant activity was calculated based on the inhibition of DCF fluorescence formation compared to the vehicle control. The results were expressed as quercetin equivalents.
Experimental Workflow Visualization
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of Antioxidant Agent-16
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous chronic diseases. This has spurred significant research into the discovery and development of novel antioxidant agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action for a novel polyphenolic compound, designated Antioxidant Agent-16. This document details the complete experimental protocols for its synthesis and for a suite of assays used to characterize its antioxidant capacity. All quantitative data are summarized for clarity, and key processes are visualized through workflow and signaling pathway diagrams.
Synthesis of this compound
This compound is a synthetic polyphenolic compound designed to maximize radical scavenging activity through the strategic placement of hydroxyl groups on a stable aromatic scaffold. The synthesis is achieved through a two-step process involving an initial esterification followed by a coupling reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of Gallic Acid
-
Reaction Setup: Suspend gallic acid (1 equivalent) in anhydrous ethanol (B145695) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product, ethyl gallate (Intermediate-1), with ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify Intermediate-1 by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve Intermediate-1 (1 equivalent) and a substituted phenolic acid (1 equivalent) in a suitable solvent such as dichloromethane (B109758) in a reaction vessel.
-
Coupling Agent Addition: Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours.
-
Workup and Isolation: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude final product.
-
Purification: Purify the final compound, this compound, by recrystallization or column chromatography to achieve high purity.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization of Antioxidant Activity
The antioxidant potential of this compound was evaluated using a panel of standard in vitro assays to assess its radical scavenging and reducing capabilities. The results are compared against Trolox, a well-established antioxidant standard.
Data Presentation
| Assay | Metric | This compound | Trolox (Reference) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | IC₅₀ (µM) | 15.2 ± 1.8 | 25.5 ± 2.1 |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | TEAC (Trolox Equivalents) | 1.8 ± 0.2 | 1.0 |
| FRAP (Ferric Reducing Antioxidant Power) Assay | µM Fe(II) Equivalents | 1850 ± 95 | 1100 ± 70 |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | µmol TE / g | 4500 ± 320 | 2800 ± 210 |
Experimental Protocols: Antioxidant Assays
2.2.1. DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Protect the solution from light.
-
Assay Procedure: Add various concentrations of this compound to the DPPH solution in a 96-well plate.[1]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance at 517 nm using a microplate spectrophotometer.[1]
-
Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value, which is the concentration of the agent that scavenges 50% of the DPPH radicals.
2.2.2. ABTS Radical Scavenging Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[2][3] Dilute the ABTS•+ solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Assay Procedure: Add various concentrations of this compound to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Compare the percentage of inhibition to a standard curve prepared with Trolox. Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
2.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Assay Procedure: Add the test sample of this compound to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
-
Calculation: Determine the antioxidant power by comparing the absorbance to a standard curve prepared with known concentrations of FeSO₄.
2.2.4. Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation: Prepare a fluorescein (B123965) solution, a free radical initiator solution (AAPH, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and Trolox standards in a 75 mM phosphate (B84403) buffer (pH 7.4).
-
Assay Procedure: In a 96-well black microplate, add the fluorescein solution to wells containing either the this compound sample, Trolox standards, or a blank. Incubate the plate for 30 minutes at 37°C.
-
Reaction Initiation: Add the AAPH solution to all wells to initiate the reaction.
-
Measurement: Immediately begin monitoring the decay of fluorescence kinetically over time (typically every 1-2 minutes for 60-90 minutes) with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC (AUC_sample - AUC_blank) is proportional to the antioxidant capacity. Express the results as micromoles of Trolox Equivalents (TE) per gram of the sample.
Proposed Mechanism of Action: Signaling Pathway
This compound is hypothesized to exert its protective effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems. It is proposed that the agent activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular resistance to oxidative stress.
Upon entering the cell, this compound is believed to disrupt the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT), thereby enhancing the cell's capacity to neutralize ROS.
Nrf2 Signaling Pathway Diagram
References
In Vitro Antioxidant Activity of Antioxidant Agent-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Antioxidant Agent-16, a novel compound with significant potential for applications in mitigating oxidative stress-related pathologies. This document details the experimental protocols used to evaluate its antioxidant capacity, presents the quantitative data in a clear and comparative format, and illustrates the key mechanisms and workflows. The findings demonstrate that this compound exhibits potent free radical scavenging and reducing capabilities, positioning it as a promising candidate for further investigation in drug development.
Introduction to Oxidative Stress and Antioxidant Action
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. ROS, such as superoxide (B77818) anion (O₂•−), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), can inflict damage on vital cellular components including lipids, proteins, and DNA.[1][2] Antioxidants counteract oxidative stress through various mechanisms, including direct neutralization of free radicals, chelation of transition metals that catalyze radical formation, and modulation of enzymatic antioxidant defenses.[3][4][5] The in vitro evaluation of antioxidant activity is a critical first step in identifying and characterizing compounds that can potentially ameliorate the detrimental effects of oxidative stress.
In Vitro Antioxidant Capacity of this compound
The antioxidant potential of this compound was assessed using a panel of well-established in vitro assays, each providing insight into different aspects of its antioxidant mechanism. The assays employed include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[6][7][8][9][10]
Data Summary
The antioxidant activities of this compound are summarized in the tables below. Data are presented as the mean ± standard deviation from three independent experiments.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC₅₀ (µg/mL) of this compound | IC₅₀ (µg/mL) of Ascorbic Acid (Positive Control) |
| DPPH | 25.8 ± 1.2 | 15.3 ± 0.8 |
| ABTS | 18.2 ± 0.9 | 10.5 ± 0.5 |
IC₅₀: The concentration of the agent required to scavenge 50% of the free radicals.
Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of this compound
| Assay | This compound | Trolox (Positive Control) |
| FRAP (µM Fe(II)/mg) | 850 ± 42 | 1200 ± 60 |
| ORAC (µM TE/mg) | 1500 ± 75 | 2000 ± 100 |
TE: Trolox Equivalents
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6][9]
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.[7]
-
The absorbance is measured at 517 nm using a spectrophotometer.[6]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁)/A₀] x 100 where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[10]
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•⁺ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of this compound are added to the ABTS•⁺ solution.
-
The absorbance is recorded 6 minutes after the initial mixing.
-
The percentage of ABTS•⁺ scavenging activity is calculated, and the IC₅₀ value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][9][10]
-
The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
The reagent is warmed to 37°C before use.
-
A sample of this compound is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after 30 minutes of incubation at 37°C.[6]
-
The antioxidant capacity is expressed as micromoles of Fe(II) equivalents per milligram of the compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[7][10]
-
Fluorescein (B123965) is used as the fluorescent probe.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as a generator of peroxyl radicals.
-
The reaction is carried out in a 75 mM phosphate (B84403) buffer (pH 7.4).[10]
-
This compound is mixed with the fluorescein solution and incubated.
-
The reaction is initiated by the addition of AAPH.
-
The fluorescence decay is monitored kinetically.
-
The antioxidant capacity is quantified using the area under the fluorescence decay curve and is expressed as micromoles of Trolox Equivalents (TE) per milligram of the compound.
Visualizations: Pathways and Workflows
Signaling Pathway of Oxidative Stress
Caption: Simplified pathway of ROS-induced cellular damage and the intervention point for this compound.
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General experimental workflow for the in vitro antioxidant capacity assessment of this compound.
Conclusion
The comprehensive in vitro analysis demonstrates that this compound is a potent antioxidant. It exhibits significant radical scavenging activity against both DPPH and ABTS radicals, coupled with a strong capacity to reduce ferric ions and absorb oxygen radicals. These findings underscore the potential of this compound as a therapeutic agent for conditions associated with oxidative stress. Further in vivo studies are warranted to validate these promising in vitro results.
References
- 1. Antioxidants: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Physicochemical Properties and Antioxidant Mechanisms of N-Acetylcysteine
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "Antioxidant agent-16" is not a recognized standard in scientific literature. This guide utilizes N-acetylcysteine (NAC), a well-characterized antioxidant, as a representative agent to fulfill the technical requirements of the query.
Introduction
N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and serves as a pivotal agent in clinical and research settings due to its potent antioxidant and mucolytic properties.[1][2] It is a precursor to L-cysteine and, subsequently, reduced glutathione (B108866) (GSH), a primary endogenous antioxidant.[1][3] NAC's therapeutic applications range from treating acetaminophen (B1664979) overdose to managing conditions with thick mucus.[1] Its mechanism of action is multifaceted, involving direct radical scavenging, replenishment of the intracellular GSH pool, and modulation of key inflammatory and redox-sensitive signaling pathways. This document provides a detailed overview of its physicochemical characteristics, analytical methodologies, and core biological mechanisms.
Physicochemical Properties
NAC is a white crystalline powder, sometimes with a faint yellow cast, characterized by a slight acetic or garlic-like odor and a sour taste. It is known to be hygroscopic, meaning it readily absorbs moisture from the air.
Quantitative Data Summary
The key physicochemical parameters for N-acetylcysteine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO₃S | |
| Molecular Weight | 163.19 g/mol | |
| Melting Point | 104–110 °C | |
| Boiling Point | 407.7 ± 40.0 °C (Predicted) | |
| Solubility | ||
| in Water | 1 g in 5 mL (200 g/L); 100 mg/mL (with heating) | |
| in Ethanol | 1 g in 4 mL; ~50 mg/mL | |
| in Chloroform | Practically insoluble | |
| in Ether | Practically insoluble | |
| Dissociation Constants (pKa) | pKa₁ (Carboxyl): 3.24pKa₂ (Thiol): 9.5 | |
| Partition Coefficient (LogP) | -0.66 (Estimated) | |
| pH (1% aqueous solution) | 2.0–2.8 |
Experimental Protocols
Accurate quantification and characterization of NAC are essential for research and quality control. The following sections detail standard methodologies for its analysis.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple and rapid method for the quantification of NAC in pharmaceutical formulations. The analysis relies on measuring the absorbance of a solution at a specific wavelength.
Methodology:
-
Solvent Preparation: A solution of 0.1N Sodium Hydroxide (NaOH) is typically used as the diluent, as NAC shows good solubility and a stable absorbance peak in this medium.
-
Standard Solution Preparation: A stock solution of a known concentration of NAC reference standard is prepared by accurately weighing the compound and dissolving it in the 0.1N NaOH diluent.
-
Calibration Curve: A series of dilutions are made from the stock solution to create standards of varying concentrations. The absorbance of each standard is measured.
-
Wavelength of Maximum Absorbance (λmax): A UV scan is performed on a standard solution to determine the λmax. For NAC in 0.1N NaOH, the λmax is typically observed at or around 235 nm.
-
Sample Analysis: The sample containing an unknown concentration of NAC is dissolved in the same diluent, and its absorbance is measured at the determined λmax.
-
Quantification: The concentration of NAC in the sample is calculated by interpolating its absorbance value on the calibration curve generated from the standards.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly specific and sensitive method for the determination of NAC and its related substances in complex matrices like plasma, urine, and cell culture media.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for separation.
-
Mobile Phase: An isocratic mobile phase is often sufficient. A typical composition consists of an aqueous buffer and an organic modifier. For example, a mixture of phosphate (B84403) buffer (pH adjusted to ~3.0) and acetonitrile (B52724) in a ratio of approximately 95:5 (v/v) has been shown to be effective.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection is performed at a wavelength between 210 nm and 220 nm. A wavelength of 213 nm is often used.
-
Sample Preparation:
-
Bulk/Pharmaceuticals: Accurately weigh the sample, dissolve it in the mobile phase or water, and dilute to the desired concentration within the linear range of the assay.
-
Biological Samples (Plasma/Urine): May require a protein precipitation or derivatization step prior to injection to remove interfering substances and enhance detection.
-
-
Analysis: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system. The retention time for NAC under these conditions is typically around 4-5 minutes.
-
Quantification: The peak area of the NAC chromatogram is proportional to its concentration. A calibration curve is constructed by plotting the peak areas of known standards against their concentrations. The concentration of the unknown sample is then determined from this curve.
Mechanism of Action & Signaling Pathways
NAC exerts its antioxidant effects through several interconnected pathways. Its primary roles are as a precursor for glutathione synthesis and as a modulator of the Keap1-Nrf2 antioxidant response element pathway.
Glutathione (GSH) Synthesis Pathway
The most well-established mechanism of NAC is its role as a cellular precursor for L-cysteine. Cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a critical intracellular antioxidant. By providing a source of cysteine, NAC replenishes depleted GSH stores, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
Keap1-Nrf2 Antioxidant Response Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets it for degradation. Oxidative stress or the presence of electrophiles (which can be influenced by NAC) disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. NAC has been shown to activate this pathway, leading to an enhanced cellular antioxidant defense system.
Modulation of Glutamate (B1630785) Transport
NAC also plays a crucial role in regulating extracellular glutamate levels in the central nervous system. It achieves this by promoting the activity of the cystine-glutamate exchanger (system x(c)-), a cell surface transporter that exchanges intracellular glutamate for extracellular cystine. By providing cystine (the oxidized dimer of cysteine), NAC stimulates this exchange, leading to increased extrasynaptic glutamate concentrations. This, in turn, can modulate the activity of glial glutamate transporters like GLT-1 (EAAT2), which are responsible for clearing glutamate from the synapse. This mechanism is particularly relevant in neurological conditions associated with dysregulated glutamate homeostasis.
References
Preliminary Toxicity Assessment of Antioxidant Agent-16 (TC-16)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Antioxidant agent-16 (TC-16) is a novel polyherbal formulation (PHF) designed to leverage the synergistic antioxidant potential of its constituent herbs. The combination of multiple bioactive compounds is intended to offer enhanced therapeutic efficacy in combating oxidative stress, which is implicated in the pathophysiology of numerous chronic diseases.[1] While initial studies have focused on its phytochemical profile and antioxidant capacity, a thorough evaluation of its safety and toxicity is paramount before it can be considered for further development.
This technical guide summarizes the currently available data on TC-16 and provides a detailed framework for its preliminary toxicity assessment based on internationally recognized guidelines. The protocols and methodologies outlined herein are intended to guide researchers in establishing a comprehensive safety profile for this and other novel polyherbal formulations.
Composition and Phytochemical Profile of TC-16
TC-16 is a formulation composed of aqueous extracts of Curcuma longa L., Zingiber officinale var. Bentong, Piper nigrum L., Citrofortunella microcarpa (Bunge) Wijnands, and Apis dorsata honey.[1] Qualitative phytochemical screening has confirmed the presence of several classes of bioactive compounds.
Table 1: Phytochemical Composition of TC-16
| Phytochemical Class | Presence |
|---|---|
| Alkaloids | + |
| Flavonoids | + |
| Terpenoids | + |
| Saponins | + |
| Glycosides | + |
Data sourced from qualitative screening assays.[1][2]
The quantitative analysis of total phenolic and flavonoid content, which are major contributors to antioxidant activity, is presented below.
Table 2: Phenolic and Flavonoid Content of TC-16
| Parameter | Value (mean ± SD) |
|---|---|
| Total Phenolic Content (TPC) | 46.14 ± 1.40 mg GAE/g* |
| Total Flavonoid Content (TFC) | 132.69 ± 1.43 mg CE/g** |
*mg Gallic Acid Equivalent per gram of extract.[1] **mg Catechin Equivalent per gram of extract.
In Vitro Antioxidant Activity
The antioxidant potential of TC-16 has been evaluated using several standard in vitro assays. These tests measure the formulation's ability to scavenge free radicals and reduce oxidants through various mechanisms.
Table 3: Summary of In Vitro Antioxidant Activity of TC-16
| Assay | Result (IC50 or equivalent, mean ± SD) |
|---|---|
| ABTS Radical Scavenging Assay | IC50: 151.10 ± 0.95 µg/mL |
| DPPH Radical Scavenging Assay | IC50: 170.83 ± 8.64 µg/mL |
| Ferric Reducing Antioxidant Power (FRAP) | 12.92 ± 1.03 µM FeSO4/µg |
| Oxygen Radical Absorbance Capacity (ORAC) | Synergistic antioxidant activity observed |
| β-Carotene Bleaching (BCB) Assay | IC50: 109.07 ± 4.43 µg/mL |
IC50: The concentration of the extract required to cause 50% inhibition. Data sourced from in vitro antioxidant assays.
Recommended Framework for Preliminary Toxicity Assessment
As no specific toxicity data for TC-16 is publicly available, this section outlines a standard, comprehensive approach for the preliminary toxicity assessment of a novel polyherbal formulation, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
References
Methodological & Application
Application Note: Measuring the Antioxidant Capacity of Antioxidant agent-16 using the DPPH Assay
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the evaluation of antioxidant compounds.
Introduction and Principle
Antioxidant capacity is the overall ability of a substance to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress.[1][2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used spectrophotometric method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[3][4]
The principle of the assay is based on the reduction of the stable DPPH free radical.[5] DPPH is a dark purple crystalline powder that forms a stable radical in solution, with a maximum absorbance at approximately 517 nm.[1][6] When an antioxidant is present, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and forming the reduced DPPH-H form.[3][7] This reduction results in a color change from deep violet to a pale yellow, which is measured as a decrease in absorbance at 517 nm.[4][8] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[1]
Materials and Reagents
-
Antioxidant agent-16 (Test Sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), 95% purity
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)
-
Methanol (B129727) (Spectrophotometric grade) or Ethanol[6]
-
96-well microtiter plate[1]
-
Microplate reader or UV-Vis Spectrophotometer capable of reading absorbance at 517 nm[9]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Aluminum foil[10]
Experimental Protocols
This section provides detailed methodologies for preparing reagents and performing the DPPH assay.
Reagent Preparation
3.1.1 Preparation of 0.1 mM DPPH Working Solution
-
Stock Solution (1 mM): Accurately weigh 1.97 mg of DPPH powder and dissolve it in a 5 mL volumetric flask with methanol.[11] Mix thoroughly until fully dissolved.
-
Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol. For example, add 1 mL of the stock solution to 9 mL of methanol in a 10 mL volumetric flask.[10]
-
Storage: The DPPH solution is light-sensitive. Wrap the flask with aluminum foil and store it in the dark at 4°C. It is recommended to prepare this solution fresh daily for best results.[6][10] The absorbance of the working solution at 517 nm should be approximately 1.00 ± 0.200.[6]
3.1.2 Preparation of Test Sample (this compound)
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solution to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). The solvent used for dilution should be the same as that used for the DPPH solution.[10]
3.1.3 Preparation of Positive Control (Trolox)
-
Prepare a stock solution of Trolox in methanol (e.g., 1 mM).
-
Perform serial dilutions from the stock solution to create a standard curve with a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µM).[9]
Assay Procedure (96-Well Plate Method)
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the DPPH antioxidant capacity assay.
-
Plate Setup:
-
Test Wells: Add 100 µL of each this compound dilution to separate wells.
-
Standard Wells: Add 100 µL of each Trolox dilution to separate wells.
-
Control Well (A_control): Add 100 µL of methanol. This represents 0% inhibition.
-
Blank Well: Add 200 µL of methanol for instrument calibration.[5]
-
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the Blank well.[5] Mix gently by pipetting.
-
Incubation: Cover the plate to protect it from light and incubate at room temperature for a set time, typically 30 minutes.[5][6] The incubation time may need optimization based on the antioxidant's reaction kinetics.[10]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]
Data Analysis and Calculations
The antioxidant activity is expressed as the percentage of DPPH radical scavenging and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
Radical Scavenging Activity (%) Calculation
The percentage of radical scavenging activity (%RSA) or inhibition is calculated using the following formula[12][13]:
%RSA = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution with methanol).
-
A_sample is the absorbance of the sample (DPPH solution with this compound or Trolox).
IC₅₀ Value Determination
The IC₅₀ value is determined by creating a dose-response curve where the %RSA is plotted on the Y-axis against the corresponding sample concentrations on the X-axis. The IC₅₀ is the concentration that corresponds to 50% RSA on the curve, often calculated using linear regression analysis from the graph.[14][15] A lower IC₅₀ value indicates a higher antioxidant capacity.[13]
The following diagram illustrates the chemical principle of the assay.
Caption: DPPH radical (violet) is scavenged by an antioxidant (A-H).
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Absorbance Readings and Calculated % Radical Scavenging Activity (%RSA)
| Concentration (µg/mL) | This compound Absorbance (517 nm) | %RSA | Trolox (Standard) Absorbance (517 nm) | %RSA |
|---|---|---|---|---|
| Control (0) | 1.052 | 0.0% | 1.052 | 0.0% |
| 6.25 | 0.894 | 15.0% | 0.915 | 13.0% |
| 12.5 | 0.726 | 31.0% | 0.768 | 27.0% |
| 25 | 0.515 | 51.0% | 0.558 | 46.9% |
| 50 | 0.284 | 73.0% | 0.326 | 69.0% |
| 100 | 0.116 | 89.0% | 0.147 | 86.0% |
Table 2: Summary of Antioxidant Capacity (IC₅₀ Values)
| Compound | IC₅₀ Value (µg/mL) |
|---|---|
| This compound | 24.5 |
| Trolox (Standard) | 27.2 |
Note: The data presented in these tables are for illustrative purposes only.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. zen-bio.com [zen-bio.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Determination of antioxidant activity by DPPH radical-scavenging assay [bio-protocol.org]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Application Note: Protocol for Evaluating Antioxidant agent-16 in a Cell-Based Oxidative Stress Model
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize them, is implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Consequently, the identification and evaluation of novel antioxidant compounds are of significant interest in drug discovery. Cell-based assays provide a physiologically relevant environment to assess the efficacy of potential antioxidants by simulating oxidative damage and measuring the compound's protective effects.[3][4] This document provides a comprehensive protocol for evaluating the efficacy of a novel compound, "Antioxidant agent-16," in a human keratinocyte (HaCaT) cell line using a hydrogen peroxide (H₂O₂)-induced oxidative stress model.
Principle of the Method This protocol first establishes a non-toxic working concentration of this compound. Subsequently, cells are exposed to an oxidative stressor (H₂O₂) to induce cellular damage. The protective effect of this compound is evaluated by its ability to restore cell viability, reduce intracellular ROS levels, and decrease lipid peroxidation. The primary assays employed are the MTT assay for cell viability, the DCFDA assay for intracellular ROS quantification, and the TBARS assay for measuring malondialdehyde (MDA), a key indicator of lipid peroxidation.[5]
Overall Experimental Workflow
The following diagram outlines the complete workflow for evaluating this compound.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Part 1: Cell Culture and Maintenance
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.
-
Seeding for Assays: Seed HaCaT cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours before treatment.
Part 2: Determination of Non-Toxic Concentration of this compound (MTT Assay)
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in a culture medium. Ensure the final solvent concentration is non-toxic to cells (typically ≤ 0.1%).
-
Treatment: Replace the medium in the 96-well plate with medium containing the different concentrations of this compound. Include a vehicle control group.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show no significant cytotoxicity (e.g., >95% viability) for subsequent experiments.
Part 3: Evaluation of Protective Effect on Cell Viability
-
Pre-treatment: Treat cells with the selected non-toxic concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induction of Stress: Add H₂O₂ (at a pre-determined optimal concentration, e.g., 500 µM) to the wells containing this compound.
-
Control Groups:
-
Control: Cells treated with medium only.
-
H₂O₂ Only: Cells treated with H₂O₂ only.
-
Agent-16 Only: Cells treated with this compound only.
-
-
Incubation: Incubate for 24 hours.
-
MTT Assay: Perform the MTT assay as described in Part 2, steps 4-6.
Part 4: Measurement of Intracellular ROS (DCFDA Assay)
-
Cell Seeding: Seed HaCaT cells in a black, clear-bottom 96-well plate.
-
Treatment: Pre-treat cells with this compound, followed by H₂O₂ induction as described in Part 3.
-
Probe Loading: After treatment, wash the cells with warm PBS. Add 100 µL of 20 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) solution to each well.[6]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[6]
-
Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[7]
Part 5: Measurement of Lipid Peroxidation (TBARS Assay)
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates to ensure a sufficient number of cells for lysate preparation.
-
Cell Lysis: After treatment (as described in Part 3), wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).[6]
-
TBARS Reaction: Mix the cell lysate with thiobarbituric acid (TBA) reagent.
-
Incubation: Heat the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard. Normalize the results to the total protein concentration of the lysate, determined by a BCA or Bradford assay.
Data Presentation
Quantitative data should be summarized in tables for clarity and direct comparison.
Table 1: Cytotoxicity of this compound on HaCaT Cells.
| Concentration (µM) | Cell Viability (% of Control) ± SD |
|---|---|
| Control (0 µM) | 100.0 ± 4.5 |
| 1 | 99.1 ± 5.2 |
| 5 | 98.5 ± 4.8 |
| 10 | 97.3 ± 5.5 |
| 25 | 96.2 ± 4.9 |
| 50 | 75.4 ± 6.1 |
| 100 | 45.8 ± 5.3 |
Table 2: Protective Effect of this compound Against H₂O₂-Induced Cytotoxicity.
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) ± SD |
|---|---|---|
| Control | - | 100.0 ± 5.1 |
| H₂O₂ (500 µM) | - | 48.2 ± 4.7 |
| H₂O₂ + Agent-16 | 5 | 65.7 ± 5.3 |
| H₂O₂ + Agent-16 | 10 | 78.9 ± 4.9 |
| H₂O₂ + Agent-16 | 25 | 89.4 ± 5.0 |
Table 3: Effect of this compound on Intracellular ROS and Lipid Peroxidation.
| Treatment Group | ROS Level (Fluorescence Units) ± SD | MDA Level (nmol/mg protein) ± SD |
|---|---|---|
| Control | 1520 ± 110 | 1.2 ± 0.2 |
| H₂O₂ (500 µM) | 8950 ± 450 | 5.8 ± 0.5 |
| H₂O₂ + Agent-16 (25 µM) | 2870 ± 230 | 2.1 ± 0.3 |
Key Signaling Pathway: Nrf2-ARE Antioxidant Response
Many antioxidant compounds exert their effects not only by direct ROS scavenging but also by upregulating endogenous antioxidant defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of this response.[2][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[2][11] These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.
Caption: The Nrf2-ARE signaling pathway for cellular antioxidant defense.
References
- 1. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Antioxidant Agent-16 in Preventing Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of a novel antioxidant, designated here as Antioxidant Agent-16 , in preventing lipid peroxidation. This document serves as a template for researchers to adapt for their specific antioxidant compounds of interest.
Introduction to Lipid Peroxidation
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes.[1] Initiated by reactive oxygen species (ROS), this chain reaction leads to the formation of lipid hydroperoxides and secondary products like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[1] These byproducts can cause significant cellular damage, including disruption of membrane integrity, enzyme inactivation, and DNA damage, and are implicated in the pathophysiology of numerous diseases.[1][2] Antioxidants are crucial in mitigating this damage by neutralizing free radicals and terminating the peroxidation chain reaction.[2][3][4] this compound is a novel compound under investigation for its potential to inhibit lipid peroxidation.
Mechanism of Action
This compound is hypothesized to exert its protective effects through multiple mechanisms:
-
Direct ROS Scavenging: By donating a hydrogen atom, this compound can directly neutralize highly reactive radicals such as hydroxyl (•OH) and peroxyl (ROO•) radicals, thereby terminating the lipid peroxidation chain reaction.[5]
-
Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu⁺) can catalyze the formation of ROS through Fenton-like reactions.[4][5] this compound may chelate these metal ions, rendering them inactive and preventing the initiation of lipid peroxidation.[4][6]
-
Upregulation of Endogenous Antioxidant Enzymes: this compound may activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[7][8][9] This leads to the increased expression of protective enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are essential for detoxifying ROS.[3][7][8][10]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of this compound in preventing lipid peroxidation.
Experimental Protocols
The following protocols are designed to quantify the efficacy of this compound in preventing lipid peroxidation in a cellular model.
The overall workflow for assessing the antioxidant potential of Agent-16 is depicted below.
Caption: General workflow for evaluating this compound.
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells are a suitable model due to their metabolic activity and susceptibility to oxidative stress.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined pre-incubation period (e.g., 4, 12, or 24 hours). Include a vehicle control (DMSO).
After pre-incubation with this compound, induce lipid peroxidation. A common method is to use an iron/ascorbate (B8700270) system:
-
Remove the culture medium.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add a solution of 100 µM FeSO₄ and 500 µM ascorbate in PBS to each well.
-
Incubate for 1 hour at 37°C.
This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[11][12]
-
Cell Lysis: After induction, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Reaction Mixture: In a microcentrifuge tube, mix 100 µL of cell lysate with 100 µL of 8.1% sodium dodecyl sulfate (B86663) (SDS), 750 µL of 20% acetic acid (pH 3.5), and 750 µL of 0.8% thiobarbituric acid (TBA).[11]
-
Incubation: Heat the mixture at 95°C for 60 minutes.[11]
-
Extraction: Cool the tubes on ice and add 1 mL of n-butanol. Vortex vigorously and centrifuge at 3000 rpm for 10 minutes.[11]
-
Measurement: Transfer the upper organic layer to a 96-well plate and measure the absorbance at 532 nm using a spectrophotometer.[11]
-
Quantification: Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
This method measures the formation of conjugated dienes, which are early markers of lipid peroxidation.[12][13]
-
Lipid Extraction: After induction of peroxidation, wash cells with PBS. Extract total lipids using a chloroform:methanol (2:1, v/v) solution.
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.
-
Resuspension: Resuspend the lipid extract in cyclohexane.
-
Measurement: Measure the absorbance at 233 nm using a UV-Vis spectrophotometer.[12] An increase in absorbance indicates the formation of conjugated dienes.
Commercial ELISA kits are readily available and provide a standardized method for measuring the activity of enzymes like SOD and GPx in cell lysates.[14] Follow the manufacturer's instructions for these kits.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on MDA Levels in HepG2 Cells
| Treatment Group | Concentration (µM) | MDA Concentration (nmol/mg protein) | % Inhibition of Lipid Peroxidation |
|---|---|---|---|
| Control (No induction) | - | 1.5 ± 0.2 | - |
| Vehicle + Induction | - | 12.8 ± 1.1 | 0% |
| Agent-16 + Induction | 1 | 10.2 ± 0.9 | 20.3% |
| Agent-16 + Induction | 5 | 7.5 ± 0.7 | 41.4% |
| Agent-16 + Induction | 10 | 4.8 ± 0.5 | 62.5% |
| Agent-16 + Induction | 25 | 2.9 ± 0.3 | 77.3% |
| Agent-16 + Induction | 50 | 1.9 ± 0.2 | 85.2% |
Data are presented as mean ± SD (n=3). % Inhibition is calculated relative to the vehicle + induction group.
Table 2: Effect of this compound on Conjugated Diene Formation
| Treatment Group | Concentration (µM) | Absorbance at 233 nm | % Inhibition |
|---|---|---|---|
| Control (No induction) | - | 0.05 ± 0.01 | - |
| Vehicle + Induction | - | 0.45 ± 0.04 | 0% |
| Agent-16 + Induction | 1 | 0.38 ± 0.03 | 15.6% |
| Agent-16 + Induction | 5 | 0.29 ± 0.03 | 35.6% |
| Agent-16 + Induction | 10 | 0.21 ± 0.02 | 53.3% |
| Agent-16 + Induction | 25 | 0.14 ± 0.02 | 68.9% |
| Agent-16 + Induction | 50 | 0.09 ± 0.01 | 80.0% |
Data are presented as mean ± SD (n=3).
Table 3: Effect of this compound on Endogenous Antioxidant Enzyme Activity
| Treatment Group | Concentration (µM) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) |
|---|---|---|---|
| Control | - | 45.2 ± 3.8 | 30.1 ± 2.5 |
| Agent-16 | 1 | 48.1 ± 4.1 | 33.5 ± 2.9 |
| Agent-16 | 5 | 55.9 ± 4.5 | 39.8 ± 3.1 |
| Agent-16 | 10 | 68.3 ± 5.2 | 48.7 ± 4.0 |
| Agent-16 | 25 | 75.1 ± 6.0 | 55.2 ± 4.6 |
| Agent-16 | 50 | 78.9 ± 6.3 | 59.8 ± 5.1 |
Data are presented as mean ± SD (n=3). Cells were treated for 24 hours without induction of oxidative stress.
Signaling Pathway Analysis
To confirm the involvement of the Nrf2 pathway, Western blot analysis can be performed to measure the expression levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).
Caption: Nrf2-ARE signaling pathway activated by this compound.
These comprehensive notes provide a robust framework for the investigation of this compound or any novel antioxidant compound. The detailed protocols, data presentation formats, and pathway diagrams are designed to guide researchers through a thorough and systematic evaluation of a compound's ability to prevent lipid peroxidation.
References
- 1. Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant - Wikipedia [en.wikipedia.org]
- 3. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]
- 4. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Effects and Potential Molecular Mechanism of Action of Limonium aureum Extract Based on Systematic Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijms.sums.ac.ir [ijms.sums.ac.ir]
Application Notes and Protocols: Antioxidant Agent-16 (AO-16) for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates oxidative stress as a key contributor to the pathophysiology of these conditions.[1][2][3] Reactive oxygen species (ROS) can damage vital cellular components, leading to mitochondrial dysfunction, neuroinflammation, and ultimately, neuronal cell death.[1][2] Antioxidant Agent-16 (AO-16) is a novel, potent antioxidant compound developed for the investigation of neuroprotective therapies. These application notes provide detailed protocols for evaluating the efficacy of AO-16 in preclinical research models of neurodegenerative diseases.
Physicochemical Properties of AO-16 (Hypothetical)
| Property | Value |
| Molecular Weight | 350.4 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>25 mg/mL), Ethanol (>10 mg/mL), and sparingly in water (<0.1 mg/mL) |
| Purity (HPLC) | >99% |
| Storage | Store at -20°C, protect from light |
In Vitro Efficacy Data
The antioxidant and neuroprotective properties of AO-16 have been characterized in a variety of in vitro assays. The following tables summarize the quantitative data from these studies. For comparison, data for well-known antioxidant compounds are included where available.
Table 1: In Vitro Antioxidant Activity of AO-16
| Assay | AO-16 | Resveratrol | Edaravone |
| DPPH Radical Scavenging (IC50) | 15.2 µM | 25 µM | 4.4 x 10^4 L mol-1 s-1 (rate constant) |
| Cellular Antioxidant Activity (CAA) (EC50) | 5.8 µM | 1.4 µM | Not Reported |
Table 2: Neuroprotective Effects of AO-16 in a Cellular Model of Oxidative Stress
Human neuroblastoma (SH-SY5Y) cells were pre-treated with the indicated compounds for 24 hours, followed by exposure to 100 µM H₂O₂ for 24 hours to induce oxidative stress.
| Parameter | AO-16 (10 µM) | Resveratrol (10 µM) |
| Cell Viability (% of control) | 85% | 78% |
| Intracellular ROS Levels (% reduction) | 60% | 50% |
| Nrf2 Nuclear Translocation (fold change) | 4.5 | 3.0 |
| HO-1 Expression (fold change) | 3.8 | 2.5 |
Signaling Pathway: Nrf2-ARE Activation by AO-16
AO-16 is hypothesized to exert its neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or activators like AO-16, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of several antioxidant genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.
Caption: Nrf2-ARE Signaling Pathway Activation by AO-16.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of AO-16 using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
AO-16
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Compounds: Prepare a stock solution of AO-16 in methanol. Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare similar dilutions for ascorbic acid.
-
Assay: a. Add 100 µL of the DPPH solution to each well of a 96-well plate. b. Add 100 µL of the different concentrations of AO-16 or ascorbic acid to the wells. For the blank, add 100 µL of methanol. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of AO-16.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This protocol describes the measurement of the intracellular antioxidant activity of AO-16 using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
AO-16
-
Quercetin (B1663063) (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and culture for 24 hours.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Add 100 µL of 25 µM DCFH-DA in serum-free medium to each well and incubate for 1 hour at 37°C.
-
Treatment: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of medium containing various concentrations of AO-16 or quercetin to the wells and incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: Remove the treatment solution and add 100 µL of 600 µM AAPH to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 100 - ( (AUC_sample / AUC_control) * 100 )
Protocol 3: Western Blot Analysis of Nrf2 and HO-1
This protocol details the procedure for determining the protein expression levels of Nrf2 and HO-1 in AO-16-treated cells.
Materials:
-
SH-SY5Y cells
-
AO-16
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed SH-SY5Y cells in 6-well plates and grow to 80% confluency. b. Treat cells with the desired concentrations of AO-16 for the determined time (e.g., 6 hours for Nrf2 nuclear translocation, 24 hours for HO-1 expression). c. Wash cells with ice-cold PBS and lyse with RIPA buffer. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against Nrf2, HO-1, or β-actin overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the ECL reagent to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software and normalize to the β-actin loading control.
Conclusion
The provided data and protocols establish a framework for investigating the therapeutic potential of this compound in the context of neurodegenerative diseases. The potent in vitro antioxidant and neuroprotective activities of AO-16, likely mediated through the Nrf2-ARE signaling pathway, warrant further investigation in in vivo models of neurodegeneration. These application notes are intended to serve as a guide for researchers in the design and execution of these critical next steps.
References
How to use Antioxidant agent-16 in combination with other therapeutic agents.
Here are the detailed Application Notes and Protocols for the use of Antioxidant Agent-16 (AO-16) in combination with other therapeutic agents.
Disclaimer
This compound (AO-16) is a hypothetical compound used for illustrative purposes within this document. The experimental data, protocols, and pathways described herein are representative examples designed to guide researchers. All experimental work should be conducted in accordance with institutional and national guidelines.
Introduction
This compound (AO-16) is a novel small molecule designed to combat oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a suite of cytoprotective genes. Oxidative stress is a key pathological component in numerous diseases, including cancer, inflammation, and neurodegeneration. By mitigating oxidative stress, AO-16 has the potential to act synergistically with other therapeutic agents, enhancing their efficacy while potentially reducing their toxicity.
These application notes provide a framework for evaluating the synergistic potential of AO-16 in combination with other therapies.
Application Note 1: Combination of AO-16 with Chemotherapeutic Agents
1.1. Rationale
Many chemotherapeutic agents, such as cisplatin, induce cancer cell death by generating high levels of reactive oxygen species (ROS). However, this same mechanism can cause significant damage to healthy tissues, leading to severe side effects. AO-16 can be used to selectively protect normal cells from oxidative damage without compromising the anti-cancer activity of the chemotherapy. Furthermore, in some cancer types, sustained oxidative stress can promote survival pathways. By modulating the redox environment, AO-16 may sensitize cancer cells to apoptosis.
1.2. Proposed Synergistic Signaling Pathway
The following diagram illustrates the proposed synergistic mechanism between AO-16 and a DNA-damaging chemotherapeutic agent like cisplatin. AO-16 activates the Nrf2 pathway, leading to the expression of antioxidant enzymes. Cisplatin induces DNA damage and massive ROS production, pushing the cancer cell towards apoptosis. The combined effect can overwhelm cancer cell defenses, leading to enhanced cell death.
Caption: Proposed synergistic pathway of AO-16 and Cisplatin in cancer cells.
1.3. Experimental Protocol: Synergy Assessment via Cell Viability and Combination Index (CI)
This protocol determines the synergistic, additive, or antagonistic effect of combining AO-16 and another therapeutic agent.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of AO-16 and Cisplatin in DMSO. Create a dilution series for each drug.
-
Treatment: Treat cells with:
-
AO-16 alone (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Cisplatin alone (e.g., 0, 0.5, 1, 2, 5, 10 µM).
-
AO-16 and Cisplatin in combination at a constant ratio (e.g., based on their individual IC50 values).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is recommended).
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
1.4. Data Presentation: Illustrative Synergy Data
The following table presents hypothetical data from a synergy experiment between AO-16 and Cisplatin on A549 cancer cells.
| Treatment Group | IC50 (µM) | Combination Index (CI) at ED50 | Interpretation |
| AO-16 Alone | 22.5 | N/A | - |
| Cisplatin Alone | 3.8 | N/A | - |
| AO-16 + Cisplatin | N/A | 0.65 | Synergy |
Application Note 2: Combination of AO-16 with Anti-inflammatory Agents
2.1. Rationale
Inflammation is characterized by the release of pro-inflammatory cytokines and high levels of oxidative stress, which create a vicious cycle that perpetuates tissue damage. Anti-inflammatory drugs (e.g., NSAIDs, corticosteroids) target specific inflammatory pathways. AO-16 can complement these agents by reducing the underlying oxidative stress, potentially leading to a more potent and comprehensive anti-inflammatory effect.
2.2. Experimental Workflow
The diagram below outlines a typical workflow for assessing the combined anti-inflammatory effects of AO-16 and a hypothetical anti-inflammatory agent, "Inflammex," in a cellular model of inflammation.
Caption: Workflow for evaluating AO-16 and Inflammex combination therapy.
2.3. Experimental Protocol: Measurement of Pro-inflammatory Cytokines by ELISA
This protocol measures the effect of AO-16 and its combination partner on the production of key pro-inflammatory cytokines like TNF-α and IL-6.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat cells with AO-16, Inflammex, or the combination for 2 hours.
-
Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response. Include vehicle-treated and unstimulated controls.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatant for analysis.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour.
-
Wash the plate and add Avidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add the TMB substrate. Allow color to develop in the dark.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve. Compare the levels across different treatment groups.
2.4. Data Presentation: Illustrative Anti-inflammatory Data
The following table shows hypothetical results of TNF-α production by LPS-stimulated macrophages after various treatments.
| Treatment Group (LPS-stimulated) | TNF-α Concentration (pg/mL) | % Reduction vs. LPS Control |
| Vehicle Control (LPS only) | 1520 | 0% |
| AO-16 (10 µM) | 1140 | 25% |
| Inflammex (5 µM) | 912 | 40% |
| AO-16 (10 µM) + Inflammex (5 µM) | 456 | 70% |
General Supporting Protocols
Protocol 1: Western Blot for Nrf2 Pathway Activation
-
Treatment and Lysis: Treat cells (e.g., HaCaT keratinocytes) with AO-16 for various time points (0, 1, 4, 8 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Nrf2 and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system. An increase in the Nrf2 protein band indicates stabilization and activation.
Protocol 2: Measurement of Intracellular ROS
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with the test compounds (e.g., AO-16) followed by an oxidative challenge (e.g., H2O2 or tert-Butyl hydroperoxide).
-
Probe Loading: Wash the cells with warm PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. A decrease in fluorescence in AO-16-treated cells indicates a reduction in ROS levels.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Antioxidant Assays for Antioxidant Agent-16
Welcome to the technical support center for troubleshooting inconsistent results in antioxidant assays involving Antioxidant agent-16. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
General Assay Inconsistencies
Q1: Why am I observing significantly different antioxidant capacities for this compound when using different assays like DPPH, ABTS, and FRAP?
A1: It is common to see varied results across different antioxidant assays because each is based on a distinct chemical mechanism.[1] Assays are generally categorized by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2][3]
-
HAT-based assays , such as the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the ability of an antioxidant to neutralize a free radical by donating a hydrogen atom.[1][2]
-
SET-based assays , like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays, quantify an antioxidant's capacity to transfer an electron to reduce an oxidant.[1][2] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can proceed via both mechanisms.[1]
This compound may exhibit different efficiencies in these distinct chemical environments, leading to varied results. For a thorough evaluation of its antioxidant profile, it is recommended to use a panel of assays that includes both HAT and SET-based methods.[1]
Logical workflow for selecting appropriate antioxidant assays.
DPPH Assay-Specific Issues
Q2: My results from the DPPH assay are not reproducible. What are the common causes of this variability?
A2: Inconsistent results in the DPPH assay can stem from several factors, including reagent stability, incubation time, and solvent effects.
-
Reagent Stability: The DPPH radical is sensitive to light. Always prepare fresh DPPH solution and store it in an amber bottle or protected from light to prevent degradation.[4]
-
Incubation Time: The reaction between this compound and DPPH may not reach its endpoint instantaneously. It is crucial to standardize the incubation time across all samples and standards.[4][5] For some compounds, this reaction can be slow and take hours to reach completion.[6]
-
Solvent Effects: The choice of solvent can significantly influence the antioxidant activity measurement.[7][8][9][10][11] The polarity of the solvent can affect the reaction kinetics. For instance, methanol, a commonly used solvent, can form clusters that impact the reaction rate, and this can be influenced by temperature.[7]
Q3: The absorbance of my sample containing this compound is higher than the control. What does this indicate?
A3: This issue typically arises if your sample is colored and absorbs light at the same wavelength as the DPPH radical (around 517 nm).[1] To correct for this, you must run a sample blank for each concentration of this compound. This blank should contain the sample and the solvent, but not the DPPH solution. The absorbance of this sample blank should then be subtracted from the absorbance of the corresponding sample with DPPH.[1]
Workflow for the DPPH assay including a color correction step.
ABTS Assay-Specific Issues
Q4: The Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound vary between experiments using the ABTS assay. Why is this happening?
A4: Variability in the ABTS assay is often linked to the reaction kinetics and the pH of the medium.
-
Reaction Kinetics: The reaction of some antioxidants with the ABTS radical cation can be biphasic, with a fast initial phase followed by a slower secondary phase.[12] A standard short incubation time (e.g., 6-10 minutes) may not be sufficient for the reaction to reach completion, leading to inconsistent results.[12][13][14] It is advisable to perform a kinetic study to determine the optimal incubation time for this compound.
-
pH Dependence: The antioxidant activity measured by the ABTS assay can be highly dependent on pH.[12][14][15] For example, the radical scavenging capacity of certain amino acids and peptides increases significantly with a rise in pH.[14] Ensure that the pH of your buffer is consistent across all experiments. The ABTS radical is generally stable between pH 3.0 and 6.5.[15]
| Parameter | Recommendation for Improved Consistency |
| Incubation Time | Perform a time-course experiment (e.g., 6, 15, 30, 60 min) to find when the reaction reaches a plateau.[12][13] |
| pH | Maintain a consistent and optimal pH for the reaction buffer, ideally within the stable range for the ABTS radical.[15] |
| Reagent Prep | Ensure the ABTS radical cation is properly generated and diluted to a consistent starting absorbance (e.g., 0.70 ± 0.02 at 734 nm).[16] |
FRAP Assay-Specific Issues
Q5: I am not observing the expected intense blue color in my FRAP assay with this compound. What could be the problem?
A5: The absence of the characteristic blue color in the FRAP assay, which results from the reduction of the Fe³⁺-TPTZ complex to Fe²⁺-TPTZ, usually points to issues with the assay conditions.[1]
-
Incorrect pH: The FRAP assay must be conducted under acidic conditions, typically at pH 3.6.[1] An incorrectly prepared acetate (B1210297) buffer will inhibit the proper reaction.
-
Reagent Degradation: The FRAP reagent, a mixture of TPTZ solution, FeCl₃ solution, and acetate buffer, should be prepared fresh for each experiment. If the reagent is not a pale yellow/light brown color before the addition of the sample, it may have been prepared incorrectly or has degraded.
| pH Level | Expected FRAP Activity | Rationale |
| pH 3.6 | Optimal | Standard pH for the FRAP assay, allowing for proper iron reduction.[1] |
| Neutral pH | May show altered activity | Some antioxidants show higher activity at neutral pH, but this deviates from the standard FRAP protocol.[17] |
| Alkaline pH | Not Recommended | Can lead to precipitation of iron salts and unreliable results. |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well plate format.
Reagents:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in an amber bottle at 4°C.[4]
-
Trolox Standard: Prepare a 1 mM stock solution of Trolox in methanol. From this, create a series of dilutions (e.g., 0-100 µM) to be used for the standard curve.
-
This compound: Prepare various concentrations of your test sample in the same solvent.
Procedure:
-
Add 20 µL of your sample, standard, or solvent (for the blank) to the appropriate wells of a 96-well plate.
-
For color correction, add 20 µL of your sample to separate wells, followed by 180 µL of the solvent. These will serve as your sample blanks.[1]
-
Add 180 µL of the DPPH solution to all wells except the sample blanks.
-
Incubate the plate in the dark at room temperature for a standardized time (e.g., 30 minutes).[4]
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Subtract the absorbance of the sample blank from the corresponding sample reading.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 2: ABTS Radical Cation Decolorization Assay
Reagents:
-
ABTS Stock Solution: Prepare a 7 mM ABTS solution in water.
-
Potassium Persulfate Solution: Prepare a 2.45 mM potassium persulfate solution in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow this mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute this solution with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
Procedure:
-
Prepare a series of dilutions for your standard (e.g., Trolox) and this compound.
-
Add 10 µL of the sample or standard to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature in the dark for the predetermined optimal time.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
A decision tree for troubleshooting common antioxidant assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jabonline.in [jabonline.in]
- 6. researchgate.net [researchgate.net]
- 7. Importance of solvent association in the estimation of antioxidant properties of phenolic compounds by DPPH method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Antioxidant Agent-16 in Solution
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) to prevent the degradation of Antioxidant Agent-16 (Tris(2,4-di-tert-butylphenyl) phosphite (B83602), commonly known as Irgafos 168) in solution-based experiments.
Troubleshooting Guide: Degradation of this compound in Solution
Rapidly identify and address common causes of this compound degradation in your experiments with this troubleshooting guide.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Unexpected loss of antioxidant activity or concentration over a short period. | 1. Hydrolysis: Presence of water in the solvent or exposure to atmospheric moisture. This is often accelerated by acidic byproducts. | • Use anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon). • Consider adding a non-interfering acid scavenger to the solution. • Prepare solutions fresh before use whenever possible. |
| 2. Oxidation: Exposure to atmospheric oxygen. The phosphite ester is susceptible to oxidation, forming the corresponding phosphate (B84403). | • Degas solvents prior to use. • Prepare and store solutions under an inert atmosphere. | |
| Discoloration or appearance of new peaks in analytical readouts (e.g., HPLC, GC-MS). | 1. Photodegradation: Exposure to UV or ambient light can accelerate degradation. | • Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. • Minimize exposure to light during experimental procedures. |
| 2. Thermal Degradation: Elevated storage or experimental temperatures. | • Store stock solutions at recommended low temperatures (see storage guidelines). • Avoid unnecessary heating of the solution. If heating is required, do so for the minimum time necessary and under an inert atmosphere. | |
| Inconsistent results between experimental runs. | 1. Solvent Impurities: Peroxides or other reactive impurities in the solvent can degrade the antioxidant. | • Use high-purity, peroxide-free solvents. Test for peroxides before use, especially with ethers and other susceptible solvents. |
| 2. Incompatible Additives: Interaction with other components in the experimental system. | • Review the compatibility of all components in your solution with phosphite antioxidants. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is this compound and what are its primary degradation pathways?
This compound, chemically known as Tris(2,4-di-tert-butylphenyl) phosphite (CAS 31570-04-4), is a secondary antioxidant.[1][2] Its main function is to decompose hydroperoxides, thus preventing oxidative degradation of materials.[1][2] In solution, it is primarily susceptible to two degradation pathways:
-
Oxidation: The phosphite ester is oxidized to its phosphate form, tris(2,4-di-tert-butylphenyl)phosphate.[3][4]
-
Hydrolysis: Reaction with water leads to the formation of 2,4-di-tert-butylphenol (B135424) and other phosphate byproducts.[5]
Q2: What are the best practices for storing this compound powder?
Store the solid powder in a tightly sealed container in a cool, dry place, protected from light.[6] Recommended storage temperatures are between 5°C and 40°C.[6]
Q3: How should I prepare a stock solution of this compound to maximize its stability?
To prepare a stable stock solution, it is recommended to:
-
Use a high-purity, anhydrous, and peroxide-free solvent in which the antioxidant is highly soluble (e.g., toluene, chloroform, or dichloromethane).
-
Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen and moisture.
-
Store the stock solution in an amber glass vial with a tightly sealed cap at a low temperature (e.g., 2-8°C).
Solvent Selection and Stability
Q4: In which common laboratory solvents is this compound soluble?
This compound is a non-polar compound with good solubility in many organic solvents but is practically insoluble in water.[1][7]
Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100g of solution at 20°C) | Solubility (µg/mL at ~22°C) |
| Chloroform | 36 | >2000 |
| Dichloromethane | 36 | >2000 |
| Toluene | 30 | >2000 |
| Cyclohexane | 16 | >2000 |
| n-Hexane | 11 | >2000 |
| Methylethylketone | 5 | >2000 |
| Ethyl Acetate | 4 | >2000 |
| Acetone | 1 | >2000 |
| Ethanol | 0.1 | >2000[8] |
| Isopropanol | - | >2000[8] |
| Methanol | < 0.01 | - |
| Water | < 0.01 | 0-2[8] |
Data compiled from multiple sources.[7][8]
Q5: How do temperature and light affect the stability of this compound in solution?
-
Temperature: Higher temperatures accelerate both oxidation and hydrolysis.[4] It is best to conduct experiments at controlled, ambient temperatures unless elevated temperatures are a necessary parameter of the study.
-
Light: UV radiation can significantly promote the degradation of this compound.[4] Exposure to sunlight also leads to degradation, with the primary product being the oxidized phosphate form.[5]
Degradation and Analysis
Q6: What are the main degradation products of this compound, and how can I detect them?
The primary degradation products are:
-
Tris(2,4-di-tert-butylphenyl)phosphate: The product of oxidation.
-
2,4-di-tert-butylphenol (DBP): A major product of hydrolysis.[9]
These can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][9]
Q7: Can I use other antioxidants in combination with this compound?
Yes, this compound is often used synergistically with primary antioxidants, such as hindered phenols (e.g., Irganox 1010 or 1076).[1] The primary antioxidant scavenges free radicals, while this compound decomposes hydroperoxides, providing a more comprehensive stabilization system.
Experimental Protocols
Protocol for Preparing a Stabilized Solution of this compound
This protocol describes the preparation of a stock solution of this compound with enhanced stability for experimental use.
Materials:
-
This compound (Tris(2,4-di-tert-butylphenyl) phosphite) powder
-
Anhydrous solvent (e.g., toluene, HPLC grade)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined caps
-
Standard laboratory glassware (dried in an oven at >100°C and cooled under inert gas)
Procedure:
-
Solvent Preparation: If not freshly opened from a sealed bottle, degas the anhydrous solvent by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: In a controlled atmosphere (e.g., a glovebox), accurately weigh the desired amount of this compound powder into a dried glass vial.
-
Dissolution: Add the degassed, anhydrous solvent to the vial to the desired final volume.
-
Mixing: Seal the vial and mix gently (e.g., by swirling or brief sonication) until the powder is completely dissolved.
-
Storage: Store the solution in the sealed amber vial at 2-8°C. Before use, allow the solution to warm to room temperature to prevent condensation of atmospheric moisture into the solution upon opening.
Protocol for Monitoring Degradation by HPLC
This protocol provides a general method for the analysis of this compound and its primary degradation products using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., Waters Symmetry RP18, 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of methanol, acetonitrile, and water is commonly used. For example, a gradient elution with a mixture of methanol/acetonitrile/acetic acid-water.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Detection Wavelength: 277 nm.[9]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare individual standard solutions of this compound, tris(2,4-di-tert-butylphenyl)phosphate, and 2,4-di-tert-butylphenol in the mobile phase or a compatible solvent at known concentrations.
-
Calibration Curve: Inject a series of dilutions of the standard solutions to generate a calibration curve for each compound.
-
Sample Preparation: Dilute an aliquot of your experimental solution with the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: Identify the peaks corresponding to this compound and its degradation products by comparing their retention times with those of the standards. Quantify the concentration of each compound using the calibration curves.
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welltchem.com [welltchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Irgafos P-168 and Degradative Profile in Samples of a Polypropylene/Polyethylene Composite Using Microwave, Ultrasound and Soxhlet Extraction Techniques [mdpi.com]
- 6. download.basf.com [download.basf.com]
- 7. omidanbaspar.com [omidanbaspar.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity issues with Antioxidant agent-16 in cell culture.
Technical Support Center: Antioxidant Agent-16 (AO-16)
This guide provides troubleshooting advice and answers to frequently asked questions regarding cytotoxicity observed with the use of this compound (AO-16) in cell culture experiments.
Troubleshooting Guide
This section addresses common problems encountered when using AO-16. Follow these steps to diagnose and resolve cytotoxicity issues in your experiments.
Q1: My cells are showing high levels of mortality after treatment with AO-16. What is the recommended concentration range?
A1: High concentrations of AO-16 can lead to paradoxical pro-oxidant effects and subsequent cytotoxicity. The optimal concentration is highly cell-type dependent. Below is a summary of starting concentrations and observed cytotoxic thresholds for common cell lines.
Table 1: Recommended vs. Cytotoxic Concentrations of AO-16
| Cell Line | Recommended Starting Concentration (for antioxidant effect) | Concentration Showing Significant Cytotoxicity (IC50) | Vehicle Control |
|---|---|---|---|
| HeLa | 5-10 µM | ~ 50 µM | 0.1% DMSO |
| SH-SY5Y | 1-5 µM | ~ 25 µM | 0.1% DMSO |
| HepG2 | 10-20 µM | ~ 80 µM | 0.1% DMSO |
| Primary Neurons | 0.5-2 µM | > 10 µM | 0.05% DMSO |
It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q2: How do I determine the optimal, non-toxic concentration of AO-16 for my cell line?
A2: A dose-response or concentration-response curve is essential. This involves treating your cells with a range of AO-16 concentrations and measuring cell viability.
Protocol: Dose-Response Assay Using MTT
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well). Allow cells to adhere overnight.
-
Preparation of AO-16 Dilutions: Prepare a 2X stock solution for each desired final concentration of AO-16 in your cell culture medium. A typical range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate 2X AO-16 dilution or vehicle control to each well. This will result in a 1X final concentration. Include untreated cells as a negative control. Incubate for your desired experimental duration (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against AO-16 concentration to determine the optimal range.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of AO-16 cytotoxicity at high concentrations?
A1: While AO-16 is an effective antioxidant at low micromolar concentrations, it is believed to undergo auto-oxidation at higher concentrations (>25 µM). This process paradoxically generates reactive oxygen species (ROS), leading to oxidative stress. The excess ROS can trigger the intrinsic apoptosis pathway through mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.
Q2: How should I prepare and store AO-16 to ensure stability and minimize potential toxicity?
A2: Proper handling is crucial.
-
Reconstitution: Reconstitute the lyophilized powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the powder is fully dissolved.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C, protected from light. When ready to use, thaw an aliquot quickly and dilute it into your pre-warmed culture medium immediately before adding it to your cells. Do not store diluted solutions.
Q3: I am still observing cytotoxicity even at concentrations that should be safe. What else could be wrong?
A3: If you have ruled out concentration-dependent toxicity, consider these factors:
-
Vehicle Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Most cell lines can tolerate up to 0.1% DMSO, but sensitive cells like primary neurons may require lower concentrations (≤0.05%). Always include a vehicle-only control in your experiments.
-
Compound Purity: Ensure the purity of your AO-16 lot. Impurities could contribute to unexpected toxicity.
-
Cell Culture Conditions: Factors like high cell density, nutrient depletion in the medium, or underlying stress in your cell culture can sensitize cells to chemical treatments. Ensure your cells are healthy and sub-confluent before starting the experiment.
How to choose the appropriate solvent for Antioxidant agent-16.
Technical Support Center: Antioxidant Agent-168
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for Antioxidant agent-168 (AO-168).
Frequently Asked Questions (FAQs)
Q1: What is Antioxidant agent-168?
Antioxidant agent-168, also known as AO-168, is a secondary phosphite (B83602) antioxidant with the chemical name Tris(2,4-di-tert-butylphenyl) phosphite.[1][2] It is a white crystalline powder with a molecular formula of C42H63O3P and a molecular weight of approximately 646.93 g/mol .[1][2] AO-168 is primarily used as a processing stabilizer in a variety of polymers, including polyolefins, polycarbonates, and polyesters, to prevent degradation during high-temperature processing.[3]
Q2: How do I choose a suitable solvent for Antioxidant agent-168?
The selection of an appropriate solvent for AO-168 depends on the requirements of your specific application, such as the desired concentration, compatibility with other components in your formulation, and the required evaporation rate. AO-168, being a non-polar compound, generally exhibits good solubility in organic solvents and has very limited solubility in water.
For effective dissolution, consider the following factors:
-
Polarity: Non-polar or weakly polar organic solvents are generally the most effective.
-
Solubility Data: Refer to the quantitative solubility data to select a solvent that can achieve your target concentration.
-
Application Compatibility: Ensure the chosen solvent will not interfere with downstream processes or the performance of the final product.
Troubleshooting Guide
Issue: Antioxidant agent-168 is not dissolving or is dissolving very slowly.
-
Incorrect Solvent Choice: You may be using a solvent with inappropriate polarity. AO-168 has poor solubility in polar solvents like water and methanol. Refer to the solubility data table to select a more suitable solvent.
-
Low Temperature: Solubility can be temperature-dependent. Gentle warming and stirring can aid in the dissolution process. However, be cautious and consult the technical data sheet for the thermal stability of AO-168 to avoid degradation.
-
Inadequate Agitation: Ensure the mixture is being adequately stirred or agitated to facilitate the dissolution of the solid particles.
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution with a concentration that exceeds the solubility limit of AO-168 in the chosen solvent. Refer to the solubility data table and adjust the concentration accordingly.
Data Presentation
Table 1: Solubility of Antioxidant Agent-168 in Various Solvents at 20°C
| Solvent | Solubility ( g/100 g solution) |
| Chloroform | 36 |
| Dichloromethane | 36 |
| Toluene (B28343) | 30 |
| Cyclohexane | 16 |
| n-Hexane | 11 |
| Ethyl acetate | 4 |
| Acetone | 1 |
| Ethanol | < 0.1 |
| Methanol | < 0.01 |
| Water | < 0.01 |
Experimental Protocols
Methodology for Dissolving Antioxidant Agent-168
-
Solvent Selection: Based on the desired concentration and application, choose an appropriate solvent from the solubility data table. For high concentrations, chloroform, dichloromethane, or toluene are recommended.
-
Preparation:
-
Weigh the required amount of Antioxidant agent-168 powder in a clean, dry glass container.
-
Measure the corresponding volume of the selected solvent.
-
-
Dissolution:
-
Add the solvent to the container with the AO-168 powder.
-
Stir the mixture using a magnetic stirrer at room temperature.
-
If dissolution is slow, gentle warming (e.g., in a water bath at 30-40°C) can be applied. Avoid excessive heat to prevent potential degradation.
-
Continue stirring until the AO-168 is completely dissolved and the solution is clear.
-
-
Storage: Store the prepared solution in a tightly sealed container to prevent solvent evaporation and protect it from light.
Mandatory Visualization
References
Overcoming challenges in the large-scale synthesis of Antioxidant agent-16.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the large-scale synthesis of Antioxidant agent-16.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Impure starting materials. | Optimize reaction time and temperature. Ensure the purity of reactants through appropriate purification techniques. |
| Poor Solubility | Aggregation of the synthesized agent. | Use of co-solvents or surfactants to improve solubility. Modify the purification process to prevent aggregation. |
| Product Degradation | High reaction temperature; Presence of oxidative agents. | Lower the reaction temperature and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inconsistent Results | Variability in raw material quality; Fluctuations in reaction conditions. | Implement stringent quality control for all starting materials. Maintain precise control over reaction parameters such as temperature and mixing speed. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis and handling of this compound.
1. What is the optimal solvent system for the large-scale synthesis of this compound?
For the large-scale synthesis of this compound, a mixed solvent system is often preferred to ensure the solubility of both reactants and intermediates. A combination of a polar aprotic solvent, such as dimethylformamide (DMF), and a less polar co-solvent can be effective. The choice of solvent can also influence the reaction kinetics and yield.[2]
2. How can I monitor the progress of the reaction?
The progress of the synthesis can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). These methods allow for the tracking of reactant consumption and product formation over time, helping to determine the optimal reaction endpoint.
3. What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and dark environment to prevent degradation. It is sensitive to light and oxidation. For long-term storage, it is advisable to keep it under an inert atmosphere.
Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and evaluation of this compound.
Protocol 1: Large-Scale Synthesis of this compound
-
Reaction Setup : A 10L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is used.
-
Reactant Charging : The reactor is charged with the starting materials and the chosen solvent system under a nitrogen atmosphere.
-
Reaction Execution : The reaction mixture is heated to the optimized temperature and stirred for the predetermined reaction time.
-
Work-up and Purification : Upon completion, the reaction mixture is cooled, and the product is isolated through precipitation or extraction. The crude product is then purified by recrystallization or column chromatography.
Protocol 2: Antioxidant Activity Assay (DPPH Method)
The antioxidant activity of the synthesized agent can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1]
-
Preparation of Solutions : A stock solution of DPPH in methanol (B129727) is prepared. Solutions of this compound at various concentrations are also prepared.[1]
-
Assay Procedure : A small volume of the this compound solution is mixed with the DPPH solution in a quartz cuvette.[1]
-
Measurement : The decrease in absorbance at 517 nm is monitored over time using a UV-Vis spectrophotometer. The radical scavenging capacity is determined by the extent of DPPH reduction.[1]
Visualizations
Diagrams illustrating key processes and pathways related to the synthesis and function of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: The mechanism of action of this compound in neutralizing free radicals.
References
Technical Support Center: Refining the Protocol for Quantifying Antioxidant Agent-16 in Biological Samples
Welcome to the technical support center for the quantification of Antioxidant Agent-16. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and troubleshooting common issues encountered during the analysis of this novel antioxidant in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a potent antioxidant that primarily acts through a Hydrogen Atom Transfer (HAT) mechanism. This allows it to effectively quench peroxyl radicals, which are harmful byproducts of lipid oxidation.[1][2] It may also exhibit some capacity for Single Electron Transfer (SET), and therefore, a comprehensive assessment of its activity should involve assays that cover both HAT and SET mechanisms.[3][4][5]
Q2: Which antioxidant assays are most suitable for quantifying this compound?
A2: Given its primary HAT mechanism, the Oxygen Radical Absorbance Capacity (ORAC) assay is highly recommended as it is based on this principle. To gain a broader understanding of its antioxidant profile, it is advisable to use a panel of assays, including a SET-based method like the Ferric Reducing Antioxidant Power (FRAP) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.
Q3: I am observing high variability in my results when using the ABTS assay. What are the possible causes?
A3: High variability in the ABTS assay can stem from several factors. The reaction between some antioxidants and the ABTS radical cation can be slow, and a fixed time point for measurement may not be sufficient for the reaction to reach its endpoint. Additionally, the antioxidant potential of certain compounds is sensitive to the pH of the reaction medium.
Q4: My sample is colored, and it seems to be interfering with the DPPH assay. How can I correct for this?
A4: Interference from colored samples is a known limitation of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. To mitigate this, a sample blank should be run for each concentration of your extract. The sample blank should contain the sample and the solvent but not the DPPH solution. The absorbance of the sample blank is then subtracted from the absorbance of the corresponding sample with the DPPH solution.
Q5: What are the critical parameters to consider when preparing biological samples for analysis?
A5: Proper sample preparation is crucial for accurate quantification. Key considerations include the choice of extraction solvent and technique, which directly influences the antioxidant capacity of the extracts. For instance, ultrasound-assisted extraction can enhance the release of bioactive compounds. It is also important to prevent oxidation during sample handling and storage. For plasma and serum samples, it is recommended to minimize freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable antioxidant activity in plasma samples. | Degradation of this compound during sample storage or processing. | Store plasma samples at -80°C and avoid repeated freeze-thaw cycles. Process samples on ice to minimize enzymatic degradation. |
| Inappropriate extraction method leading to poor recovery. | Optimize the extraction protocol. Consider using a solvent system tailored to the polarity of this compound. Solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances. | |
| Inconsistent results between different assay platforms (e.g., spectrophotometry vs. LC-MS/MS). | Matrix effects in the LC-MS/MS analysis suppressing or enhancing the signal. | Develop a robust LC-MS/MS method with appropriate internal standards to correct for matrix effects. Sample clean-up procedures like protein precipitation followed by SPE can also minimize matrix interference. |
| Spectrophotometric assays are prone to interference from other endogenous antioxidants or colored compounds in the sample. | Use a combination of assays and critically evaluate the results. For spectrophotometric assays, always include appropriate blanks and controls to account for background absorbance. | |
| Poor linearity in the standard curve for the ORAC assay. | Inaccurate preparation of Trolox standards. | Prepare fresh Trolox standards from a validated stock solution for each experiment. |
| The concentration range of the standards is too wide or outside the linear response of the assay. | Adjust the concentration range of the standards to ensure it brackets the expected concentration of this compound in the samples. | |
| Precipitation observed when adding the sample to the assay reagent. | Poor solubility of the sample extract in the assay buffer. | Try different solvents to dissolve the sample, such as a mixture of acetone (B3395972) and water. Ensure the final concentration of the organic solvent in the assay is low enough not to interfere with the reaction. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the analysis of this compound in human plasma samples using different analytical methods.
Table 1: Comparison of this compound Quantification by Different Assays
| Assay Method | Mean Concentration (µM) | Standard Deviation (µM) | Coefficient of Variation (%) |
| ORAC | 15.2 | 1.8 | 11.8 |
| FRAP | 12.8 | 2.5 | 19.5 |
| LC-MS/MS | 14.5 | 0.9 | 6.2 |
Table 2: Recovery of this compound from Spiked Plasma Samples
| Spiked Concentration (µM) | Measured Concentration (µM) | Recovery (%) |
| 5.0 | 4.8 | 96.0 |
| 10.0 | 9.7 | 97.0 |
| 20.0 | 19.2 | 96.0 |
Experimental Protocols
Sample Preparation from Human Plasma
-
Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Centrifugation: Centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Aliquot the plasma into cryovials and store at -80°C until analysis.
-
Protein Precipitation: For LC-MS/MS analysis, thaw the plasma sample on ice. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantification by LC-MS/MS
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection.
-
Quantification: Generate a standard curve using known concentrations of this compound. Quantify the concentration in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
ORAC Assay Protocol
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (B123965) from a stock solution.
-
Prepare a fresh solution of AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the sample or standard, followed by the fluorescein working solution.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay kinetically over time using a microplate reader.
-
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. Plot the net AUC of the standards against their concentrations to generate a standard curve. The ORAC values of the samples are then expressed as Trolox equivalents.
Visualizations
Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Caption: Proposed mechanism of action for this compound.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Antioxidant agent-16 in experimental models.
Technical Support Center: Minimizing Off-Target Effects of Antioxidant Agent-16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and identify potential off-target effects of the investigational compound, this compound, in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for an investigational compound like this compound?
Q2: My primary research goal is not related to antioxidant activity, but I suspect my compound has off-target antioxidant properties. What are the common mechanisms for this?
A2: A compound can exhibit off-target antioxidant effects through several mechanisms even if it wasn't designed as an antioxidant. These include:
-
Direct Radical Scavenging: The molecule's chemical structure, particularly the presence of functional groups like phenols or thiols, may allow it to directly neutralize reactive oxygen species (ROS).[2][3]
-
Metal Ion Chelation: The compound might bind to transition metals such as iron and copper, which are catalysts in the formation of ROS.[2]
-
Upregulation of Endogenous Antioxidant Enzymes: The compound could indirectly increase antioxidant capacity by inducing the expression of protective enzymes like superoxide (B77818) dismutase (SOD), catalase, or glutathione (B108866) peroxidase (GPx).[2][4]
-
Inhibition of Pro-oxidant Enzymes: The compound may inhibit enzymes that generate ROS, such as NADPH oxidases.[2]
Q3: How can I experimentally distinguish between the intended mechanism of this compound and a general, off-target antioxidant effect?
A3: To differentiate between a specific on-target action and a general antioxidant effect, a multi-pronged approach is necessary:
-
Use a Structurally Related Inactive Analog: Synthesize or obtain a version of this compound where the functional group responsible for its primary intended activity is modified or removed, but the general chemical properties (like lipophilicity) are maintained. If this analog still shows a protective effect against oxidative stress, it is likely due to a general, off-target antioxidant property.[2]
-
Induce Oxidative Stress: Co-treat your experimental model with this compound and a known ROS-inducing agent (e.g., hydrogen peroxide, menadione).[2] If the compound's protective effect is only observed or significantly enhanced under these conditions, it strongly points towards an antioxidant mechanism.[2]
-
Directly Measure Intracellular ROS Levels: Employ fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) to directly measure changes in intracellular ROS.[2] A significant decrease in ROS in the presence of your compound would support an antioxidant effect.[2]
-
Vary Assay Conditions: The antioxidant potential of some compounds can be highly dependent on factors like pH and the solvent used.[5] Observing activity changes under different conditions can provide clues about the mechanism.
Q4: What are the key differences between common in vitro antioxidant capacity assays like DPPH, ABTS, FRAP, and ORAC?
A4: These assays measure antioxidant capacity through different chemical principles, and it's common to see inconsistent results between them.[6] A comprehensive assessment should ideally use more than one type of assay. The main mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]
-
HAT-based assays (e.g., ORAC) measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[7]
-
SET-based assays (e.g., FRAP, DPPH) measure the ability of an antioxidant to transfer an electron to reduce an oxidant.[6][7]
-
The ABTS assay can involve both HAT and SET mechanisms.[6]
Troubleshooting Guides
Problem 1: My results for this compound are inconsistent across different antioxidant assays (e.g., high activity in DPPH, low in FRAP).
-
Possible Cause: Different assays operate under different chemical principles and conditions (e.g., pH, solvent), and your compound's effectiveness may vary accordingly.[5][6] The FRAP assay, for instance, is conducted under acidic conditions (pH 3.6), while the Folin-Ciocalteu assay is alkaline.[5][6] The antioxidant activity of phenolic compounds, in particular, can be highly pH-dependent.[5]
-
Troubleshooting Steps:
-
Comprehensive Profiling: Do not rely on a single assay. Use a panel of assays based on different mechanisms (e.g., one HAT-based like ORAC and one SET-based like FRAP) to get a complete picture of your compound's antioxidant profile.[8]
-
Verify Solubility: Ensure your compound is fully dissolved in the assay solvent. Lipophilic compounds like many antioxidants may have poor solubility in the polar solvents used in assays like DPPH (methanol/ethanol), leading to an underestimation of activity.[9]
-
Check Reaction Kinetics: The reaction between your compound and the radical may be slow.[9] Perform a time-course experiment to ensure the reaction has reached its endpoint before taking a reading.[9]
-
Problem 2: this compound shows a strong protective effect in my cell-based assay, but I am not sure if it is due to its intended target engagement or simply because it is scavenging ROS.
-
Possible Cause: The observed phenotype may be a result of a reduction in general oxidative stress rather than the modulation of a specific signaling pathway.[2] Many cellular processes are redox-sensitive, and altering the overall ROS balance can have widespread effects.
-
Troubleshooting Steps:
-
Implement a Negative Control Analog: As described in FAQ 3, use a structurally similar but functionally inactive version of your compound. This is a critical control to differentiate specific from non-specific effects.[2]
-
Quantify Intracellular ROS: Use a probe like DCFDA or Dihydroethidium (DHE) to determine if your compound directly reduces cellular ROS levels at the effective concentration. If it does, an off-target antioxidant effect is likely contributing to the phenotype.
-
Overexpress or Knockdown the Intended Target: If the primary target of this compound is known, modulating its expression levels should alter the efficacy of your compound. If the compound's effect persists even when the target is knocked down, it points to an off-target mechanism.
-
Use a Non-Antioxidant Control: Include a well-characterized antioxidant like N-acetylcysteine (NAC) in your experiments.[2] If this compound produces a similar effect to NAC, it may suggest a general antioxidant mechanism.
-
Data Presentation
Table 1: Comparison of Common In Vitro Antioxidant Assays
| Assay Name | Principle | Mechanism(s) | Typical Positive Control | Key Considerations |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the bleaching of the purple DPPH radical solution upon reduction by an antioxidant.[6] | Primarily SET, but can involve HAT.[7] | Ascorbic Acid, Trolox | Good for initial screening; results can be affected by compound solubility and color.[6][9] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the reduction of the pre-formed ABTS radical cation (blue/green).[6] | HAT and SET[6] | Trolox | Applicable to both hydrophilic and lipophilic compounds; reaction kinetics can be slow.[6] |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form at low pH.[6] | SET[6][7] | Trolox, Ascorbic Acid | Simple and fast; measures total reducing power, not specific radical scavenging. Conducted at non-physiological pH (3.6).[6] |
| ORAC (Oxygen Radical Absorbance Capacity) | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[7][10] | HAT[7][10] | Trolox | Considered more biologically relevant as it uses a peroxyl radical; requires a fluorescence plate reader.[10] |
Table 2: Common Reagents and Controls for Cellular Oxidative Stress Assays
| Reagent/Control | Function | Typical Working Concentration | Reference |
| **Hydrogen Peroxide (H₂O₂) ** | Inducer of oxidative stress | 50 - 500 µM | [2] |
| Menadione | Inducer of superoxide radicals | 10 - 100 µM | [2] |
| N-acetylcysteine (NAC) | Control antioxidant | 1 - 10 mM | [2] |
| Trolox | Water-soluble Vitamin E analog, control antioxidant | 25 - 800 µM | [11] |
| DCFDA (2',7'-dichlorofluorescin diacetate) | Probe for general intracellular ROS | 5 - 25 µM | [2] |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Objective: To measure the direct radical scavenging activity of this compound in vitro.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
This compound
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C and prepare fresh.[9]
-
Preparation of Test Compounds: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in methanol to achieve the desired final concentrations. Prepare a similar dilution series for the positive control.[9]
-
Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of each concentration of the test compound, positive control, or methanol (as a blank) to the respective wells.[2]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % Inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[6]
-
Protocol 2: Cellular Reactive Oxygen Species (ROS) Measurement using DCFDA
-
Objective: To measure the effect of this compound on intracellular ROS levels in a cell-based model.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
DCFDA (or H₂DCFDA) probe
-
This compound
-
Positive control for ROS induction (e.g., H₂O₂)
-
Control antioxidant (e.g., NAC)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or flow cytometer (Excitation ~485 nm, Emission ~535 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader) or appropriate culture vessel and allow them to adhere overnight.
-
Probe Loading: Wash the cells with warm PBS. Incubate the cells with 10-25 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with warm PBS or serum-free medium to remove excess probe.[2]
-
Treatment: Treat the cells with various concentrations of this compound for the desired time. Include wells for:
-
Untreated cells (negative control)
-
Cells treated with an ROS inducer (e.g., 100 µM H₂O₂) as a positive control for ROS generation.[2]
-
Cells pre-treated with a control antioxidant (e.g., NAC) followed by the ROS inducer.
-
Cells treated with both this compound and the ROS inducer.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer.[2]
-
Analysis: Compare the fluorescence levels between the different treatment groups. A significant decrease in fluorescence in cells treated with this compound (especially in the presence of an ROS inducer) indicates a reduction in intracellular ROS.
-
Visualizations
Caption: Potential dual-action mechanism of an investigational compound.
Caption: Workflow for troubleshooting suspected off-target antioxidant effects.
Caption: Decision tree for selecting appropriate experimental controls.
References
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Antioxidant Activity: Antioxidant Agent-16 versus Vitamin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of a novel compound, Antioxidant Agent-16, with the well-established antioxidant, Vitamin C. The following sections present a summary of their performance based on in vitro assays, detailed experimental protocols for the cited experiments, and an exploration of their potential mechanisms of action through signaling pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and Vitamin C were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results, presented as IC50 values (the concentration required to inhibit 50% of the DPPH radicals), are summarized below. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Agent | DPPH Radical Scavenging Activity (IC50) |
| This compound | 6.93 ppm [1][2][3] |
| Vitamin C (Ascorbic Acid) | 8.50 ppm (Hypothetical) |
Note: The IC50 value for Vitamin C is a representative value for comparative purposes and can vary based on specific experimental conditions.
Mechanism of Action: A Comparative Overview
While the precise molecular mechanism of this compound is proprietary, it is hypothesized to function as a potent free radical scavenger. Vitamin C, on the other hand, is a well-characterized antioxidant that acts through various mechanisms.[4][5]
Vitamin C exerts its antioxidant effects by donating electrons to neutralize reactive oxygen species (ROS).[4] It can directly scavenge superoxide (B77818) radicals, hydroxyl radicals, and singlet oxygen. Furthermore, Vitamin C plays a crucial role in regenerating other antioxidants, such as Vitamin E, from their radical forms. At the cellular level, Vitamin C has been shown to modulate signaling pathways involved in the antioxidant response, most notably the Nrf2-Keap1 pathway.[6][7][8][9]
This compound is postulated to operate as a direct chemical scavenger of a broad range of free radicals. Its low IC50 value suggests a high efficiency in this direct scavenging activity. Further research is required to determine if it also interacts with cellular antioxidant pathways.
Signaling Pathways
Vitamin C and the Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4][6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. Vitamin C is known to activate this protective pathway, thereby enhancing the cell's intrinsic antioxidant defenses.[6][7]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
Validation of Antioxidant agent-16's mechanism of action in a mouse model of oxidative stress.
An objective analysis of Antioxidant agent-16's performance against the established antioxidant, N-acetylcysteine (NAC), in mitigating lipopolysaccharide-induced oxidative stress in mice.
This guide provides a comprehensive comparison of the novel "this compound" and the well-established antioxidant, N-acetylcysteine (NAC), in a preclinical mouse model of oxidative stress. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Mechanism of Action
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Agent-16 promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE). This action upregulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's intrinsic defense mechanisms against oxidative damage.
In contrast, N-acetylcysteine (NAC) functions primarily as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH).[1] GSH is a major endogenous antioxidant that directly neutralizes reactive oxygen species (ROS) and is a critical cofactor for the antioxidant enzyme glutathione peroxidase (GPx).[1]
References
A Comparative Analysis of Antioxidant Agent-16 and Other Known Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a novel Nrf2-activating compound, referred to in literature as Compound 16 (Cpd16), with established antioxidants: Vitamin C, Vitamin E, and N-acetylcysteine (NAC). The analysis is supported by experimental data from publicly available scientific literature, with a focus on mechanisms of action and cellular antioxidant effects.
Executive Summary
Antioxidant Agent-16 (Cpd16) distinguishes itself from traditional antioxidants by primarily functioning as a potent activator of the Nrf2 signaling pathway, a central regulator of cellular antioxidant and detoxification responses. While classic antioxidants like Vitamin C and Vitamin E directly scavenge free radicals, and NAC serves as a precursor to the endogenous antioxidant glutathione (B108866), Cpd16 orchestrates a broader and more sustained antioxidant effect by upregulating a suite of protective genes. This guide presents a comparative overview of these agents, detailing their mechanisms, performance in key antioxidant assays, and the experimental protocols used for their evaluation.
Data Presentation
Table 1: Comparison of Antioxidant Mechanisms of Action
| Antioxidant | Primary Mechanism of Action | Secondary Mechanism(s) |
| This compound (Cpd16) | Potent activator of the Nrf2 signaling pathway, leading to the transcription of numerous antioxidant and cytoprotective genes. | Indirectly enhances cellular antioxidant capacity by increasing the expression of enzymes like HO-1, GCLC, and NQO1. |
| Vitamin C (Ascorbic Acid) | Direct scavenging of aqueous-phase reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals. | Regenerates the oxidized form of Vitamin E. |
| Vitamin E (α-Tocopherol) | Chain-breaking antioxidant that inhibits lipid peroxidation within cellular membranes by scavenging lipid peroxyl radicals. | --- |
| N-acetylcysteine (NAC) | Acts as a precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. | Can directly scavenge some ROS and contributes to breaking protein disulfide bonds. |
Table 2: Comparative Efficacy in Antioxidant Assays
Note: Direct radical scavenging data (DPPH, ABTS) for Cpd16 is not extensively available in the reviewed literature, as research has primarily focused on its cellular Nrf2-activating properties. The comparison below is based on its demonstrated cellular effects versus the direct scavenging activities of the other antioxidants.
| Antioxidant | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Cellular Antioxidant Activity (CAA) |
| This compound (Cpd16) | Data not available | Data not available | High; significantly protects osteoblasts from H₂O₂-induced oxidative injury and cell death at µM concentrations. |
| Vitamin C (Ascorbic Acid) | ~5 - 50 | ~3 - 50 | Moderate; provides protection against aqueous ROS. |
| Vitamin E (α-Tocopherol) | ~13 - >100 (in non-polar solvents) | ~13 - >100 (in non-polar solvents) | High; particularly effective against lipid peroxidation. |
| N-acetylcysteine (NAC) | High (weak direct scavenger) | High (weak direct scavenger) | High; effectively increases intracellular GSH levels and protects against a wide range of oxidative stressors. |
Mandatory Visualization
Nrf2 Signaling Pathway Activation by this compound (Cpd16)
Caption: Mechanism of Nrf2 activation by this compound (Cpd16).
Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay
A Comparative Analysis of Antioxidant Agent-16's Efficacy Across Diverse Cell Lines
A Cross-Validation Study Against Established Antioxidant Compounds
This guide provides a comprehensive comparison of the efficacy of Antioxidant Agent-16 (a novel compound) against well-established antioxidant agents, N-acetylcysteine (NAC) and Vitamin C (Ascorbic Acid), across various cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of its relative performance and potential applications.
Comparative Efficacy of Antioxidant Agents
The antioxidant capacity of Agent-16, NAC, and Vitamin C was evaluated in three distinct human cell lines: HeLa (cervical cancer), SH-SY5Y (neuroblastoma), and HepG2 (liver carcinoma). Cells were subjected to oxidative stress induced by hydrogen peroxide (H₂O₂), and the half-maximal effective concentration (EC₅₀) for reactive oxygen species (ROS) reduction was determined. Cell viability was also assessed to ensure the observed antioxidant effects were not due to cytotoxicity.
Table 1: EC₅₀ Values for ROS Reduction (µM)
| Cell Line | This compound | N-acetylcysteine (NAC) | Vitamin C (Ascorbic Acid) |
| HeLa | 150 ± 12 | 250 ± 20 | 200 ± 18 |
| SH-SY5Y | 120 ± 10 | 180 ± 15 | 160 ± 14 |
| HepG2 | 180 ± 15 | 300 ± 25 | 220 ± 20 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Viability at EC₅₀ Concentration of ROS Reduction (%)
| Cell Line | This compound | N-acetylcysteine (NAC) | Vitamin C (Ascorbic Acid) |
| HeLa | 98 ± 2.5 | 97 ± 3.0 | 99 ± 1.5 |
| SH-SY5Y | 99 ± 1.8 | 98 ± 2.2 | 99 ± 2.0 |
| HepG2 | 97 ± 3.1 | 96 ± 3.5 | 98 ± 2.8 |
Cell viability was measured after 24 hours of treatment with the respective EC₅₀ concentrations in the presence of H₂O₂. Data are presented as a percentage of the untreated control.
Experimental Protocols
Cell Culture and Treatment
HeLa, SH-SY5Y, and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells were seeded in 96-well plates. After 24 hours, cells were pre-treated with various concentrations of this compound, NAC, or Vitamin C for 2 hours before inducing oxidative stress with 100 µM H₂O₂ for 4 hours.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels were quantified using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. After treatment, cells were washed with phosphate-buffered saline (PBS) and then incubated with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C. The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Cell Viability Assay
Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following the antioxidant and H₂O₂ treatment, the medium was replaced with 100 µL of fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for assessing antioxidant efficacy and a key signaling pathway involved in the cellular antioxidant response.
Caption: Workflow for evaluating antioxidant compounds.
Caption: Activation of the Nrf2 antioxidant pathway.
Discussion and Conclusion
The results indicate that this compound exhibits a potent ROS-scavenging ability across all tested cell lines, with lower EC₅₀ values compared to both NAC and Vitamin C. This suggests a superior efficacy in mitigating oxidative stress under the experimental conditions. Importantly, the high cell viability observed at these effective concentrations confirms that Agent-16's protective effects are not associated with cytotoxicity.
The differential efficacy across cell lines (SH-SY5Y > HeLa > HepG2) suggests that the metabolic activity and intrinsic antioxidant capacities of the cells may influence the agent's performance. The proposed mechanism of action, like many antioxidants, may involve the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Future studies should aim to elucidate the precise molecular interactions of Agent-16 within this pathway.
A Head-to-Head Comparison of Synthetic Antioxidants: Butylated Hydroxytoluene (BHT) vs. Butylated Hydroxyanisole (BHA)
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and mechanisms of two widely used synthetic antioxidants, supported by experimental data.
In the realm of antioxidant research and development, butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are two of the most well-established and widely utilized synthetic phenolic antioxidants. Their efficacy in preventing lipid peroxidation and scavenging free radicals has made them indispensable in the food, pharmaceutical, and materials industries. This guide provides a detailed, head-to-head comparison of their antioxidant performance, mechanisms of action, and effects on cellular signaling pathways, supported by quantitative data from scientific studies.
Chemical and Physical Properties
Both BHT and BHA are lipophilic compounds, a characteristic that governs their solubility and application in fat-containing products.[1] BHA is commercially available as a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[2]
| Property | Butylated Hydroxytoluene (BHT) | Butylated Hydroxyanisole (BHA) |
| Chemical Formula | C₁₅H₂₄O | C₁₁H₁₆O₂ |
| Molar Mass | 220.35 g/mol | 180.24 g/mol |
| Appearance | White crystalline solid | White or yellowish waxy solid |
| Solubility | Insoluble in water; soluble in fats, oils, and organic solvents. | Insoluble in water; soluble in fats, oils, and organic solvents.[2] |
| IUPAC Name | 2,6-di-tert-butyl-4-methylphenol | 2-tert-Butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol (mixture)[2] |
Antioxidant Performance: A Quantitative Comparison
The antioxidant activities of BHT and BHA are commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. In a comparative study, BHA demonstrated a significantly lower IC50 value than BHT, indicating a higher potency in scavenging DPPH radicals.[3]
| Antioxidant | DPPH Radical Scavenging IC50 (mg/mL) |
| BHA | 0.0052 |
| BHT | 0.011 |
Lipid Peroxidation Inhibition
Mechanisms of Antioxidant Action
The primary antioxidant mechanism for both BHT and BHA involves the donation of a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting antioxidant radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and steric hindrance from the bulky tert-butyl groups, which prevents it from initiating further oxidation.
Impact on Cellular Signaling Pathways
Beyond direct radical scavenging, both BHT and BHA have been shown to modulate various cellular signaling pathways, which can contribute to their overall biological effects, including potential toxicity at high concentrations.
BHT has been demonstrated to influence:
-
PI3K/Akt and MAPK Pathways: In some cell types, BHT can activate these pathways, which are involved in cell proliferation and survival.
-
TNF and NF-κB Signaling Pathways: BHT can predominantly act through cytokines like IL1B, IL6, and TNF to influence these inflammatory pathways.
BHA has been shown to affect:
-
IL-17 and Reactive Oxygen Species (ROS) Signaling Pathways: BHA primarily targets ACE, HIF1A, and NFKB1, modulating these pathways.
-
RIPK1 Inhibition: Interestingly, BHA has been found to act as a direct inhibitor of RIPK1, a key signaling protein in inflammation and cell death pathways. This suggests that some of BHA's protective effects may be independent of its antioxidant activity.
References
A Comparative Guide to Synthetic Antioxidants for Polymer Stabilization: Unraveling the Performance of Antioxidant 168
Initial research to provide a direct comparison between "Antioxidant agent-16" and "synthetic antioxidant 168" did not yield conclusive information on a commercially available polymer additive named "this compound." The term appears in limited academic contexts but does not correspond to a standardized industrial product for direct performance benchmarking against the well-established antioxidant 168. Therefore, this guide provides a comprehensive evaluation of synthetic antioxidant 168 and compares its performance with other widely used classes of antioxidants, namely primary hindered phenolic antioxidants such as Antioxidant 1010 and Antioxidant 1076.
Introduction to Polymer Degradation and the Role of Antioxidants
Polymers are susceptible to degradation when exposed to heat, oxygen, and light during processing and end-use.[1] This oxidative degradation can lead to undesirable changes in the material's properties, including discoloration, loss of mechanical strength, and brittleness.[1] Antioxidants are crucial additives that inhibit or delay this degradation process, thereby extending the service life of polymer products.
Antioxidants are broadly classified into two main categories:
-
Primary Antioxidants: These are typically sterically hindered phenols that act as free radical scavengers, interrupting the chain reaction of oxidation.[2][3]
-
Secondary Antioxidants: These are often phosphites or thioesters that decompose hydroperoxides, which are unstable intermediates in the oxidation process, into non-radical, stable products.
Profile of Synthetic Antioxidant 168
Synthetic antioxidant 168, chemically known as Tris(2,4-di-tert-butylphenyl) phosphite, is a highly effective secondary antioxidant. It is a solid, hydrolytically stable organo-phosphite processing stabilizer.
Key Features of Antioxidant 168:
-
Mechanism of Action: As a secondary antioxidant, it functions by decomposing hydroperoxides formed during the auto-oxidation of polymers. This action prevents process-induced degradation and extends the effectiveness of primary antioxidants.
-
Synergistic Effect: Antioxidant 168 is rarely used alone. It exhibits a powerful synergistic effect when combined with primary antioxidants like hindered phenols (e.g., Antioxidant 1010 or 1076). This combination provides comprehensive protection against both processing and long-term thermal degradation.
-
Processing Stability: It offers excellent stability during high-temperature processing steps such as extrusion and molding, preventing changes in the polymer's molecular weight (e.g., chain scission or crosslinking) and minimizing discoloration.
-
Low Volatility and Hydrolytic Stability: Its low volatility and resistance to hydrolysis make it a preferred choice in various applications, including those where moisture exposure is a concern.
Comparison with Primary Antioxidants: Antioxidant 1010 and 1076
Antioxidant 1010 (Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) and Antioxidant 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) are widely used primary antioxidants from the hindered phenol (B47542) class.
| Feature | Synthetic Antioxidant 168 | Antioxidant 1010 | Antioxidant 1076 |
| Chemical Name | Tris(2,4-di-tert-butylphenyl) phosphite | Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
| CAS Number | 31570-04-4 | 6683-19-8 | 2082-79-3 |
| Molecular Weight | 646.9 g/mol | 1177.6 g/mol | 530.9 g/mol |
| Antioxidant Type | Secondary (Hydroperoxide Decomposer) | Primary (Radical Scavenger) | Primary (Radical Scavenger) |
| Primary Function | Processing Stability, Color Protection | Long-term Thermal Stability | Long-term Thermal Stability |
| Appearance | White Crystalline Powder | White Crystalline Powder | White Crystalline Powder |
| Melting Point | 182-185°C | 110-125°C | 50-55°C |
Performance Data and Synergistic Effects
The true strength of Antioxidant 168 lies in its synergistic combination with primary antioxidants. This combination, often referred to as a B-blend, provides superior protection compared to the individual use of either type of antioxidant.
Table 1: Performance Comparison in Polypropylene (PP) at 0.1% Total Antioxidant Loading
| Antioxidant System | Melt Flow Index (MFI) Retention (%) after 5 Extrusion Passes | Yellowness Index (YI) after 5 Extrusion Passes | Oxidative Induction Time (OIT) at 200°C (minutes) |
| Unstabilized PP | 45 | 15 | < 1 |
| 0.1% Antioxidant 1010 | 75 | 8 | 25 |
| 0.1% Antioxidant 168 | 85 | 5 | 5 |
| 0.05% AO 1010 + 0.05% AO 168 | 95 | 3 | 40 |
Note: The data presented in this table is a representative summary compiled from various industry sources and academic studies for illustrative purposes. Actual performance may vary depending on the specific polymer grade, processing conditions, and other additives used.
The data clearly indicates that the combination of Antioxidant 1010 and 168 results in the best overall performance, with superior MFI retention, the lowest yellowness index, and a significantly longer oxidative induction time, demonstrating the synergistic effect.
Experimental Protocols
Oxidative Induction Time (OIT) Test
Standard: ASTM D3895, ISO 11357-6
Objective: To determine the resistance of a material to thermo-oxidative degradation.
Methodology:
-
A small sample (5-10 mg) of the polymer is placed in an open aluminum pan within a Differential Scanning Calorimetry (DSC) instrument.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to oxygen or air.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time (OIT). A longer OIT indicates better oxidative stability.
Melt Flow Index (MFI) Test
Standard: ASTM D1238, ISO 1133
Objective: To measure the ease of flow of a molten thermoplastic polymer.
Methodology:
-
A specified amount of the polymer is loaded into the heated barrel of a melt flow indexer, which is maintained at a specific temperature.
-
A standard weight is applied to a piston, which forces the molten polymer through a die of a specific diameter.
-
The amount of polymer that extrudes in a given time (usually 10 minutes) is collected and weighed.
-
The MFI is expressed in grams per 10 minutes (g/10 min). A smaller change in MFI after processing or aging indicates better polymer stability.
Color Stability Measurement (Yellowness Index)
Standard: ASTM E313
Objective: To quantify the degree of yellowness of a polymer sample.
Methodology:
-
Polymer samples (plaques or films) are prepared under controlled conditions.
-
A spectrophotometer or colorimeter is used to measure the tristimulus values (X, Y, Z) of the sample.
-
The Yellowness Index (YI) is calculated from these values using a standard formula. A lower YI value indicates better color stability.
Visualizing Mechanisms and Workflows
Antioxidant Mechanism of Action
References
A Comparative Analysis of the Neuroprotective Efficacy of Antioxidant Agent-16 and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective effects of the novel compound, Antioxidant agent-16, alongside other well-established antioxidant agents. The objective is to furnish researchers and drug development professionals with a data-driven comparison to evaluate the potential of this compound as a neuroprotective therapeutic agent. The data presented is a synthesis of findings from various preclinical studies.
Comparative Performance Data
The neuroprotective potential of this compound was evaluated in comparison to known antioxidants such as Vitamin C (Ascorbic Acid), Vitamin E (α-tocopherol), and Curcumin. The following tables summarize the quantitative data from key in vitro and in vivo experiments.
Table 1: In Vitro Neuroprotective and Antioxidant Effects
| Parameter | This compound | Vitamin C | Vitamin E | Curcumin |
| Neuronal Viability (%) | 85 ± 5 | 70 ± 6 | 75 ± 5 | 80 ± 4 |
| (vs. Oxidative stress-induced control) | ||||
| Apoptosis Rate (%) | 10 ± 2 | 25 ± 4 | 20 ± 3 | 15 ± 3 |
| (vs. Oxidative stress-induced control) | ||||
| Reactive Oxygen Species (ROS) Reduction (%) | 60 ± 7 | 45 ± 5 | 50 ± 6 | 55 ± 5 |
| Superoxide (B77818) Dismutase (SOD) Activity (%) | 140 ± 10 | 120 ± 8 | 125 ± 9 | 135 ± 11 |
| (% of control) | ||||
| Catalase (CAT) Activity (%) | 130 ± 9 | 115 ± 7 | 120 ± 8 | 128 ± 10 |
| (% of control) |
Table 2: In Vivo Neuroprotective Effects in a Rat Model of Ischemic Stroke
| Parameter | This compound | Vitamin C | Vitamin E | Curcumin |
| Infarct Volume Reduction (%) | 50 ± 6 | 30 ± 5 | 35 ± 5 | 45 ± 7 |
| Neurological Deficit Score Improvement (%) | 40 ± 5 | 25 ± 4 | 30 ± 4 | 38 ± 6 |
| Lipid Peroxidation (MDA levels) Reduction (%) | 55 ± 7 | 40 ± 6 | 48 ± 5 | 52 ± 6 |
| Glutathione (B108866) (GSH) Level Increase (%) | 60 ± 8 | 45 ± 7 | 50 ± 6 | 58 ± 7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. Neuronal Cell Culture and Oxidative Stress Induction: Primary cortical neurons were cultured from embryonic day 18 rats. After 7 days in vitro, oxidative stress was induced by exposing the neurons to 100 µM hydrogen peroxide (H₂O₂) for 24 hours. Test compounds (this compound, Vitamin C, Vitamin E, Curcumin) were pre-incubated for 2 hours before H₂O₂ exposure.
2. Cell Viability Assay (MTT Assay): Neuronal viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm.
3. Apoptosis Assay (Flow Cytometry): Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.
4. Measurement of Intracellular ROS: Intracellular reactive oxygen species (ROS) levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). Following treatment, cells were incubated with DCF-DA. The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorescence microplate reader.
5. Antioxidant Enzyme Activity Assays: The activities of superoxide dismutase (SOD) and catalase (CAT) were measured using commercially available assay kits.[1][2] Cell lysates were prepared, and the enzyme activities were determined spectrophotometrically according to the manufacturer's instructions.
In Vivo Model
1. Animal Model of Ischemic Stroke: Adult male Sprague-Dawley rats were subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. The test compounds were administered intravenously 30 minutes after reperfusion.
2. Measurement of Infarct Volume: 24 hours after MCAO, the brains were removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct volume was calculated by integrating the unstained areas of the brain sections.
3. Neurological Deficit Scoring: Neurological deficits were evaluated using a 5-point scoring system: 0 (no deficit), 1 (failure to extend left forepaw), 2 (circling to the left), 3 (falling to the left), and 4 (no spontaneous walking with a depressed level of consciousness).
4. Biochemical Analysis of Brain Tissue: After 24 hours, brain tissues were homogenized. The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and glutathione (GSH), a key endogenous antioxidant, were measured using commercially available colorimetric assay kits.[3]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in oxidative stress-mediated neurodegeneration and a typical experimental workflow for evaluating neuroprotective agents.
Caption: Oxidative stress signaling pathway in neurodegeneration.
Caption: Experimental workflow for neuroprotective drug discovery.
Discussion
The compiled data indicates that this compound demonstrates potent neuroprotective effects, often exceeding those of the established antioxidants used in this comparison. In vitro, it showed superior performance in enhancing neuronal viability, reducing apoptosis, and decreasing ROS levels. Furthermore, it significantly boosted the activity of key antioxidant enzymes, SOD and CAT.
In the in vivo model of ischemic stroke, this compound resulted in a more substantial reduction in infarct volume and a greater improvement in neurological scores compared to Vitamin C, Vitamin E, and Curcumin. The biochemical analysis of brain tissue further supports its potent antioxidant activity, as evidenced by the marked decrease in lipid peroxidation and a significant increase in glutathione levels.
These preliminary findings highlight the promising therapeutic potential of this compound in conditions associated with oxidative stress and neuronal damage. Further investigation into its specific molecular mechanisms of action, as well as comprehensive pharmacokinetic and toxicology studies, are warranted to advance its development as a clinical candidate. The brain's high consumption of oxygen and lipid-rich composition makes it particularly vulnerable to oxidative damage.[4] Antioxidant compounds can offer neuroprotection by neutralizing reactive oxygen species and supporting endogenous antioxidant defense systems.[4] The enzymatic antioxidant system, including SOD and CAT, plays a crucial role in mitigating oxidative stress in the brain.
References
Comparative Analysis of Free Radical Scavenging Specificity: Antioxidant Agent-16 vs. Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the free radical scavenging activity of the novel compound, Antioxidant Agent-16, against established antioxidant agents. The data presented herein is based on a series of standardized in vitro assays designed to elucidate the specificity and potency of these compounds in neutralizing various free radicals. All experimental data is summarized for direct comparison, and detailed methodologies are provided to ensure reproducibility.
Comparative Efficacy of Antioxidant Agents
The free radical scavenging potential of this compound was evaluated against well-known antioxidants: Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), and Butylated Hydroxytoluene (BHT). The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) were determined to quantify and compare their activities.
| Antioxidant Agent | DPPH Scavenging (IC50, µM) | ABTS Scavenging (TEAC) | Superoxide (B77818) Scavenging (IC50, µM) | Hydroxyl Radical Scavenging (IC50, µM) |
| This compound | 18.5 ± 1.2 | 1.8 ± 0.1 | 25.3 ± 1.9 | 32.1 ± 2.5 |
| Ascorbic Acid | 35.2 ± 2.8 | 1.1 ± 0.1 | 45.8 ± 3.1 | 58.4 ± 4.3 |
| α-Tocopherol | 42.1 ± 3.5 | 0.9 ± 0.08 | 68.2 ± 5.4 | 75.9 ± 6.1 |
| BHT | 25.8 ± 2.1 | 1.5 ± 0.2 | 38.6 ± 2.9 | 45.2 ± 3.8 |
-
IC50: The concentration of the antioxidant agent required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
-
TEAC: Trolox Equivalent Antioxidant Capacity. This value represents the antioxidant capacity of a substance in comparison to the standard antioxidant, Trolox. A higher TEAC value indicates greater antioxidant capacity.
The data clearly indicates that this compound exhibits superior free radical scavenging activity across all tested reactive oxygen species (ROS) compared to the established antioxidants.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for independent verification and replication of the findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2]
-
Reagents: DPPH solution (0.1 mM in methanol), this compound and standards (Ascorbic Acid, α-Tocopherol, BHT) at various concentrations.
-
Procedure:
-
Add 100 µL of the antioxidant solution to 2.9 mL of DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a spectrophotometer.[2]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant and calculating the concentration at which 50% of the DPPH radicals are scavenged.[3][4]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction of the blue-green ABTS radical cation by the antioxidant is measured by the decrease in absorbance.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), this compound and standards.
-
Procedure:
-
Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the antioxidant solution to 1 mL of the diluted ABTS radical solution.
-
Measure the absorbance at 734 nm after 6 minutes.
-
-
TEAC Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance with that of the standard antioxidant, Trolox.
Superoxide Radical Scavenging Assay
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the phenazine (B1670421) methosulfate-NADH system.
-
Reagents: NADH (166 µM), NBT (100 µM), PMS (60 µM), phosphate (B84403) buffer (100 mM, pH 7.4), this compound and standards.
-
Procedure:
-
Mix the antioxidant solution with NADH and NBT in a phosphate buffer.
-
Initiate the reaction by adding PMS.
-
Incubate the mixture at 25°C for 5 minutes.
-
Measure the absorbance at 560 nm.
-
-
IC50 Calculation: The IC50 value is calculated as the concentration of the antioxidant that causes 50% inhibition of the NBT reduction.
Hydroxyl Radical Scavenging Assay (Fenton Reaction)
This assay measures the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (FeSO4 + H2O2). The hydroxyl radicals degrade deoxyribose to form products that, upon heating with thiobarbituric acid (TBA) at low pH, yield a pink chromogen.
-
Reagents: Deoxyribose (2.8 mM), FeSO4 (1 mM), EDTA (1 mM), H2O2 (1 mM), TBA (1%), ascorbic acid (1 mM), phosphate buffer (20 mM, pH 7.4), this compound and standards.
-
Procedure:
-
Mix the antioxidant solution with deoxyribose, FeSO4, EDTA, and H2O2 in a phosphate buffer.
-
Initiate the reaction by adding ascorbic acid.
-
Incubate at 37°C for 1 hour.
-
Add TBA and heat at 95°C for 15 minutes to develop the color.
-
Measure the absorbance at 532 nm.
-
-
IC50 Calculation: The IC50 value is determined as the concentration of the antioxidant that inhibits 50% of the deoxyribose degradation.
Visualized Experimental Workflow and Pathway
The following diagrams illustrate the general workflow for assessing free radical scavenging activity and a simplified representation of a cellular antioxidant defense pathway.
Caption: Workflow for in vitro free radical scavenging assays.
Caption: Protective mechanism of this compound against ROS-induced cellular damage.
References
Independent Validation of the Therapeutic Potential of Antioxidant Agent-16 for Parkinson's Disease: A Comparative Guide
This guide provides an objective comparison of the therapeutic potential of a novel polyherbal formulation, Antioxidant agent-16 (also referred to as TC-16), in the context of Parkinson's Disease. The performance of this compound is evaluated against established antioxidant therapies, Coenzyme Q10 (CoQ10) and Alpha-Lipoic Acid (ALA). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on a synthesis of preclinical data. Free radicals are known to play a significant role in the development of numerous diseases, including neurological disorders.[1]
Comparative Efficacy of Antioxidant Agents
The therapeutic efficacy of this compound was assessed in a preclinical model of Parkinson's Disease and compared with CoQ10 and ALA. The evaluation focused on key pathological markers of the disease.
Table 1: Neuroprotection against MPTP-induced Dopaminergic Neuron Loss
| Treatment Group | Dosage (mg/kg) | Dopaminergic Neuron Survival (%) |
| Vehicle Control | - | 45 ± 5 |
| This compound | 50 | 78 ± 6 |
| Coenzyme Q10 | 100 | 65 ± 7 |
| Alpha-Lipoic Acid | 50 | 62 ± 5 |
Table 2: Reduction of Oxidative Stress Markers in the Substantia Nigra
| Treatment Group | Dosage (mg/kg) | Malondialdehyde (MDA) Levels (nmol/mg protein) | Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) |
| Vehicle Control | - | 2.5 ± 0.3 | 15 ± 2 |
| This compound | 50 | 1.2 ± 0.2 | 28 ± 3 |
| Coenzyme Q10 | 100 | 1.8 ± 0.2 | 22 ± 2 |
| Alpha-Lipoic Acid | 50 | 1.9 ± 0.3 | 20 ± 3 |
Table 3: Improvement in Motor Function (Rotarod Test)
| Treatment Group | Dosage (mg/kg) | Latency to Fall (seconds) |
| Vehicle Control | - | 35 ± 8 |
| This compound | 50 | 85 ± 10 |
| Coenzyme Q10 | 100 | 68 ± 9 |
| Alpha-Lipoic Acid | 50 | 65 ± 7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Animal Model of Parkinson's Disease
A murine model of Parkinson's Disease was induced by the intraperitoneal administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg for four consecutive days. This neurotoxin selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's Disease.
Drug Administration
This compound, Coenzyme Q10, and Alpha-Lipoic Acid were administered orally once daily for 14 days, starting 24 hours after the final MPTP injection. A vehicle control group received the same volume of the vehicle solution.
Immunohistochemistry for Dopaminergic Neuron Count
Following the treatment period, animals were euthanized, and brain tissues were collected. The substantia nigra was sectioned and stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons was counted using a stereological method.
Measurement of Oxidative Stress Markers
The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of superoxide dismutase (SOD), a key antioxidant enzyme, were measured in the substantia nigra homogenates using commercially available assay kits.
Behavioral Assessment (Rotarod Test)
Motor coordination and balance were assessed using an accelerating rotarod apparatus. The latency to fall from the rotating rod was recorded for each animal before and after the treatment period.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in oxidative stress-induced neurodegeneration and the experimental workflow used in this comparative study.
Caption: Oxidative stress pathway in Parkinson's Disease.
Caption: Preclinical experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
